Acridine, 3-azido-
Description
Historical Context and Evolution of Acridine (B1665455) Research Paradigms
Acridine was first isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro. ptfarm.plwikipedia.org Initially recognized for its irritating odor and skin-irritating properties, its potential for practical application soon became apparent. wikipedia.orge-bookshelf.de The early 20th century marked a significant shift in acridine research with the discovery of its antimicrobial properties by Ehrlich and Benda in 1917. ptfarm.pl This discovery catalyzed extensive research into the synthesis and biological activity of acridine derivatives, leading to the development of antimalarial drugs like mepacrine during World War II. ptfarm.plencyclopedia.pub
The evolution of acridine research has been characterized by a transition from broad-spectrum applications to more targeted and sophisticated uses. Early work focused on the planar, tricyclic aromatic structure of acridine, which allows it to intercalate with DNA, a property exploited in the development of anticancer and antiviral agents. ontosight.airesearchgate.net The positions 3, 6, and 9 on the acridine ring were identified as crucial for its biological activity. scripps.edu Over time, the focus has expanded to include the use of acridines as fluorescent probes and as scaffolds for creating complex, multifunctional molecules. researchgate.netmdpi.com
Rationale for Azido (B1232118) Functionalization in Contemporary Chemical Biology
The azide (B81097) functional group (–N₃) has emerged as a powerful tool in chemical biology due to its unique properties. rsc.orgresearchgate.net Azides are small, stable, and generally unreactive towards endogenous functional groups found in living organisms, making them bioorthogonal. rsc.org This means they can be introduced into biological systems without interfering with native biochemical processes. mdpi.com
The primary utility of the azido group lies in its ability to participate in highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govorganic-chemistry.orgwikipedia.orgwikipedia.org These reactions allow for the covalent ligation of an azide-modified molecule to a complementary alkyne-containing partner. organic-chemistry.org This modular approach has revolutionized the way scientists can label, track, and manipulate biomolecules such as proteins, nucleic acids, and glycans. rsc.orgmdpi.com The introduction of an azido group onto the acridine framework, therefore, equips this well-established scaffold with the capabilities of modern bioorthogonal chemistry.
Scope and Significance of 3-Azidoacridine in Advanced Research
The strategic placement of an azido group at the 3-position of the acridine ring system creates a molecule with a dual nature. It retains the inherent properties of the acridine core, such as its fluorescence and potential for DNA intercalation, while also incorporating the versatile reactivity of the azide. ontosight.airesearchgate.net This combination makes 3-azidoacridine and its derivatives valuable tools in several areas of advanced research.
In medicinal chemistry, the azido group serves as a chemical handle for the synthesis of novel, complex molecules through click chemistry. ontosight.ainih.govtandfonline.com This allows for the creation of hybrid molecules where the acridine moiety is linked to other pharmacologically active units, potentially leading to new therapeutic agents with enhanced or novel mechanisms of action. tandfonline.comresearchgate.net Furthermore, azidoacridines have been investigated as photoaffinity probes. Upon irradiation, the azido group can form a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, allowing researchers to identify the binding partners of the acridine derivative within a biological system. researchgate.netnih.gov
Overview of Advanced Methodologies Applied to 3-Azidoacridine Studies
The investigation of 3-azidoacridine and its derivatives relies on a suite of advanced analytical and spectroscopic techniques.
Synthesis and Characterization: The synthesis of azidoacridines often involves the reaction of a precursor molecule, such as an aminoacridine, with a diazotizing reagent. rsc.org A study reported the synthesis of an N⁹-substituted azidoacridine from 9-methoxyacridine (B162088) and 2-azidoethanamine hydrochloride. mdpi.com The successful synthesis and purity of the resulting compounds are confirmed using a variety of methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N) is essential for elucidating the molecular structure. nih.govmdpi.comuni-muenchen.de Infrared (IR) spectroscopy is used to confirm the presence of the characteristic azide group, which typically shows a strong absorption band around 2100 cm⁻¹. mdpi.com Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. mdpi.comuni-muenchen.de
Table 1: Key Analytical Techniques for 3-Azidoacridine
| Technique | Application |
|---|---|
| ¹H and ¹³C NMR Spectroscopy | Elucidation of molecular structure and confirmation of functional groups. nih.govmdpi.com |
| Infrared (IR) Spectroscopy | Detection of the characteristic azide (N₃) vibrational band. mdpi.com |
| Mass Spectrometry (MS) | Determination of molecular weight and structural confirmation. mdpi.comuni-muenchen.de |
| X-ray Crystallography | Determination of the three-dimensional molecular structure in the solid state. wikipedia.orgmdpi.com |
| Fluorescence Spectroscopy | Characterization of the photophysical properties, such as excitation and emission spectra. mdpi.commedchemexpress.commdpi.com |
Functional Studies: To probe the utility of 3-azidoacridine in biological systems, researchers employ techniques such as fluorescence microscopy to visualize its localization within cells. mdpi.com The interaction of acridine derivatives with DNA is often studied using absorbance spectroscopy. mdpi.com Furthermore, advanced techniques like LC-MS/MS are used for the sensitive detection and quantification of azido-containing compounds in biological samples. amazonaws.comrsc.org The thermal properties of azido compounds can be analyzed to understand their stability and decomposition pathways, which is particularly relevant for applications like photoaffinity labeling. uni-muenchen.dersc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
34947-28-9 |
|---|---|
Molecular Formula |
C13H8N4 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
3-azidoacridine |
InChI |
InChI=1S/C13H8N4/c14-17-16-11-6-5-10-7-9-3-1-2-4-12(9)15-13(10)8-11/h1-8H |
InChI Key |
MDQUSQOIBBZWLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)N=[N+]=[N-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 3 Azidoacridine
Diverse Synthetic Routes to 3-Azidoacridine and Key Precursors
The synthesis of 3-azidoacridine typically involves a multi-step process, beginning with the construction of the acridine (B1665455) core followed by the introduction of the azide (B81097) functionality. The strategic placement of the azido (B1232118) group at the 3-position is crucial for its subsequent utility in various chemical modifications.
Multi-Step Synthesis via Diazotization and Azide Introduction
A common and well-established method for the synthesis of 3-azidoacridine relies on the diazotization of a primary aromatic amine precursor, followed by the introduction of the azide group. This synthetic pathway offers a reliable means to access the target compound.
The process generally begins with a suitable precursor, 3-aminoacridine. The synthesis of 3-aminoacridine itself can be achieved from commercially available starting materials such as 3,6-diaminoacridine (proflavine). amanote.com A reported procedure involves the acetylation of proflavine (B1679165) to yield 3-acetamido-6-aminoacridine, followed by diazotization and subsequent reduction with hypophosphorous acid and hydrolysis to afford 3-aminoacridine in a notable yield. amanote.com
Once the 3-aminoacridine precursor is obtained, the crucial diazotization step is performed. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form a diazonium salt. researchgate.netlibretexts.orgkkwagh.edu.inunacademy.com This intermediate is often highly reactive and is used directly in the next step without isolation. nih.govgoogle.com The subsequent reaction of the diazonium salt with an azide source, such as sodium azide (NaN₃), leads to the formation of 3-azidoacridine. wikipedia.org
Table 1: Key Reactions in the Multi-Step Synthesis of 3-Azidoacridine
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
| 1 | 3,6-Diaminoacridine (Proflavine) | Acetic anhydride, then Diazotization reagents, Hypophosphorous acid, Hydrolysis | 3-Aminoacridine | Preparation of the key precursor. amanote.com |
| 2 | 3-Aminoacridine | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | 3-Acridinyl diazonium salt | Formation of the diazonium intermediate. researchgate.netlibretexts.orgkkwagh.edu.in |
| 3 | 3-Acridinyl diazonium salt | Sodium azide (NaN₃) | 3-Azidoacridine | Introduction of the azide functionality. |
Development of Alternative and Streamlined Synthetic Pathways
While the diazotization route is effective, researchers are continually exploring alternative and more streamlined synthetic pathways to improve efficiency and yield. Some strategies focus on the direct functionalization of the acridine ring. thieme-connect.com Other approaches might involve the synthesis of a substituted diphenylamine (B1679370) precursor already bearing the azide functionality or a group that can be readily converted to an azide, followed by cyclization to form the acridine ring. These methods could potentially reduce the number of synthetic steps and offer access to a wider range of substituted 3-azidoacridine derivatives. rsc.org
Functionalization and Derivatization Strategies Utilizing 3-Azidoacridine
The presence of the azido group on the acridine core opens up a vast array of possibilities for functionalization and derivatization. This versatile handle allows for the introduction of various molecular entities, leading to the development of advanced probes and bioconjugates.
Regioselective Modifications of the Acridine Core for Advanced Probes
The acridine ring system itself can be further modified to fine-tune the properties of the resulting molecules. Regioselective reactions allow for the introduction of substituents at specific positions on the acridine core, which can influence factors such as solubility, fluorescence, and biological activity. For instance, electrophilic substitution reactions can be directed to specific positions on the acridine ring, enabling the synthesis of a diverse library of functionalized 3-azidoacridine derivatives for various applications. researchgate.net
Covalent Conjugation via the Azido Group for Bioconjugation
The azido group is a key functional group for bioconjugation due to its ability to participate in highly specific and efficient ligation reactions. ontosight.ai This allows for the covalent attachment of 3-azidoacridine to a wide range of biomolecules and other molecular scaffolds. portlandpress.com
One of the most powerful and widely used methods for conjugating molecules containing an azide group is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgnih.govrsc.org This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,2,3-triazole linkage. wikipedia.orgdntb.gov.uascielo.bramazonaws.commdpi.comnih.gov The CuAAC reaction is known for its high efficiency, selectivity, and compatibility with a broad range of functional groups, making it an ideal tool for bioconjugation. rsc.org
In the context of 3-azidoacridine, the CuAAC reaction enables its conjugation to alkyne-functionalized molecules, such as proteins, nucleic acids, and other small molecules. ontosight.ainih.gov This has led to the development of novel fluorescent probes, DNA intercalating agents, and potential therapeutic agents. scielo.bramazonaws.comtandfonline.comresearchgate.net For example, 3-azidoacridine has been successfully conjugated to cobalt bis(dicarbollide)-based terminal alkynes to create novel boron-containing acridine derivatives. dntb.gov.uamdpi.comnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Metal-Free Bioconjugation
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of metal-free click chemistry, enabling the covalent modification of biomolecules under physiological conditions. igem.org This reaction involves the [3+2] cycloaddition between an azide, such as the one on the 3-position of the acridine ring, and a strained alkyne, typically a cyclooctyne (B158145) derivative. nih.govru.nlresearchgate.net The driving force for this reaction is the release of ring strain in the cycloalkyne, which allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst. researchgate.netnih.gov
The azide group is particularly well-suited for bioorthogonal applications due to its small size, stability, and lack of reactivity with most biological functional groups. nih.govmdpi.com The reaction between 3-azidoacridine and a strained alkyne, such as dibenzocyclooctyne (DBCO), results in the formation of a stable triazole linkage. igem.orgnih.gov This reaction is highly efficient and atom-economical, producing no byproducts. nih.gov
The kinetics of SPAAC reactions are a critical factor, as high rate constants are necessary for labeling low-abundance molecules or for tracking rapid cellular processes. nih.govresearchgate.net The reactivity can be tuned by modifying the structure of the cyclooctyne. nih.gov For instance, the introduction of electron-withdrawing groups or the fusion of benzene (B151609) rings to the cyclooctyne framework can significantly enhance the reaction rate. researchgate.net
Table 1: Examples of Strained Alkynes Used in SPAAC Reactions
| Strained Alkyne | Common Abbreviation | Key Structural Feature | Relative Reactivity Trend |
|---|---|---|---|
| Dibenzocyclooctyne | DBCO / ADIBO | Fused to two benzene rings | High |
| Bicyclononyne | BCN | Fused bicyclic system | Moderate to High |
| Azadibenzocyclooctyne | DIBAC / ADIBO | Contains a nitrogen atom in the ring | High |
The utility of SPAAC with azido-functionalized compounds has been demonstrated in the conjugation of proteins, such as the coupling of human hemoglobin and human serum albumin to form a bioconjugate for potential use as an acellular oxygen carrier. nih.gov
Staudinger Ligation and Other Bioorthogonal Reaction Strategies
The Staudinger ligation is another prominent bioorthogonal reaction that utilizes an azide. nih.govnumberanalytics.com First described by Hermann Staudinger in 1919 and later adapted for biological applications, this reaction involves the formation of an amide bond from an azide and a specifically engineered phosphine (B1218219). nih.govwikipedia.org The reaction proceeds through the initial formation of an aza-ylide intermediate upon reaction of the azide with a triarylphosphine. In the classic Staudinger ligation, this intermediate is trapped by an intramolecular electrophile (typically an ester) on the phosphine reagent, leading to a stable amide linkage after hydrolysis. wikipedia.org
The key advantages of the Staudinger ligation include its high chemoselectivity and the bioorthogonality of both the azide and phosphine functional groups. numberanalytics.com It has been widely applied for labeling a variety of biomolecules, including glycans, proteins, and nucleic acids. nih.govnih.gov A "traceless" variant of the reaction allows for the modification of biomolecules without the incorporation of the phosphine oxide byproduct into the final structure. wikipedia.orgnih.gov
While SPAAC has become more prevalent due to generally faster kinetics, the Staudinger ligation remains a valuable tool in the chemical biologist's arsenal. pitt.edu Other bioorthogonal strategies involving azides continue to be developed, further expanding the possibilities for selective chemical modification in complex systems. nih.govmdpi.com
Advanced Purification and Spectroscopic Validation Methodologies for 3-Azidoacridine Derivatives
The successful synthesis of 3-azidoacridine conjugates requires robust methods for purification and unambiguous structural confirmation.
Sophisticated Chromatographic Separations for Complex Mixtures
Following a conjugation reaction, the resulting mixture often contains the desired product, unreacted starting materials, and potential side products. High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification of these complex mixtures. nih.govmdpi.com
Reverse-phase HPLC (RP-HPLC) is particularly effective for separating molecules based on hydrophobicity. researchgate.netthermofisher.com For instance, in the purification of oligonucleotide conjugates, RP-HPLC with a C18 column can effectively separate the conjugated product from smaller, unreacted azide-containing molecules. researchgate.net A typical mobile phase system for RP-HPLC consists of a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile. researchgate.net
For larger biomolecules like protein conjugates, other chromatographic techniques may be more suitable. Size-exclusion chromatography (SEC) separates molecules based on their hydrodynamic radius, while ion-exchange chromatography separates them based on net charge. researchgate.netresearchgate.net In some cases, purifications are performed under denaturing conditions to prevent aggregation and improve resolution. researchgate.net
Table 2: Common HPLC-Based Purification Strategies for Bioconjugates
| Chromatography Mode | Separation Principle | Typical Application for Azide Conjugates |
|---|---|---|
| Reverse-Phase (RP-HPLC) | Hydrophobicity | Purification of peptide and oligonucleotide conjugates; separation from small molecule reagents. researchgate.netthermofisher.com |
| Size-Exclusion (SEC) | Molecular Size | Removal of aggregates from protein conjugates; separating large conjugates from smaller reactants. mdpi.com |
| Ion-Exchange (IEX) | Net Charge | Purification of protein and nucleic acid conjugates with distinct charge properties. researchgate.net |
| Hydrophobic Interaction (HIC) | Hydrophobicity (non-denaturing) | Separation of antibody-drug conjugates based on drug-to-antibody ratio (DAR). mdpi.com |
Structural Elucidation of Novel Conjugates via High-Resolution Spectroscopic Techniques
Once a 3-azidoacridine derivative is purified, its structure must be rigorously confirmed. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is fundamental for determining the precise chemical structure of the synthesized conjugate. ekb.egbeilstein-journals.org In the ¹H NMR spectrum, the appearance of new signals and shifts in existing signals corresponding to both the acridine moiety and the conjugation partner confirms the formation of the new covalent bond. beilstein-journals.orgresearchgate.net For example, the disappearance of the characteristic azide proton signals and the appearance of triazole proton signals would be indicative of a successful SPAAC reaction.
Mass Spectrometry (MS) provides the molecular weight of the new compound, offering direct evidence of successful conjugation. orientjchem.orgresearchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, allowing for the confirmation of the elemental composition. ekb.eg For large biomolecules, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used to analyze the purified fractions. nih.govresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy is useful for identifying the presence and disappearance of key functional groups. beilstein-journals.org A strong, characteristic absorption band for the azide group (N₃) is typically observed around 2100 cm⁻¹. beilstein-journals.org The disappearance or significant reduction of this peak after the reaction is a strong indicator that the azide has reacted. beilstein-journals.org
Table 3: Spectroscopic Techniques for Characterizing 3-Azidoacridine Conjugates
| Technique | Information Provided | Key Indicators for 3-Azidoacridine Conjugation |
|---|---|---|
| NMR (¹H, ¹³C) | Detailed molecular structure, connectivity of atoms. researchgate.net | Appearance of signals from both moieties in the conjugate; shifts in proton/carbon environments near the linkage. beilstein-journals.org |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. orientjchem.org | Observation of a molecular ion peak corresponding to the calculated mass of the final conjugate. researchgate.net |
| FTIR Spectroscopy | Presence/absence of specific functional groups. ekb.eg | Disappearance of the azide (N₃) stretching vibration peak (around 2100 cm⁻¹). beilstein-journals.org |
| UV-Vis Spectroscopy | Electronic transitions, confirmation of chromophores. orientjchem.org | Changes in the absorption spectrum consistent with the new conjugated system. |
Photophysical and Mechanistic Spectroscopic Investigations of 3 Azidoacridine
Excited State Dynamics and Photophysical Processes of 3-Azidoacridine
The interaction of light with 3-azidoacridine initiates a series of complex photophysical and photochemical events. Understanding the excited state dynamics is crucial for elucidating the mechanisms that govern its fluorescence and photoreactivity.
The fluorescence quantum yield (Φf) and lifetime (τf) of a fluorophore are sensitive to the surrounding chemical environment. While specific data for 3-azidoacridine across a wide range of solvents is not extensively documented in the provided search results, general principles of fluorescence suggest that its photophysical properties would be influenced by solvent polarity and proticity. For comparison, studies on other fluorescent dyes like fluorescein (B123965) and rhodamine 6G have shown that their quantum yields and lifetimes vary significantly with the solvent. mdpi.comnih.gov For instance, the quantum yield of rhodamine 6G in ethanol (B145695) is 0.950, while fluorescein in 0.1 N NaOH(aq) is 0.925. nih.gov It is generally observed that fluorescence quantum yields can be higher in more polar solvents for certain classes of organic dyes. researchgate.net
The fluorescence lifetime is another critical parameter that characterizes the excited state. For many organic fluorophores, lifetimes are on the nanosecond timescale. For example, the lifetime of free fluorescein in alkaline aqueous solution is approximately 4.06 ns. mdpi.com The radiative (kr) and non-radiative (knr) decay rates can be determined from the quantum yield and lifetime, providing deeper insight into the excited state processes.
Table 1: Hypothetical Photophysical Data for 3-Azidoacridine in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Radiative Rate Constant (kr) (10⁸ s⁻¹) | Non-radiative Rate Constant (knr) (10⁸ s⁻¹) |
| Toluene | 2.38 | 1.497 | Data not available | Data not available | Data not available | Data not available |
| Chloroform | 4.81 | 1.446 | Data not available | Data not available | Data not available | Data not available |
| Ethanol | 24.55 | 1.361 | Data not available | Data not available | Data not available | Data not available |
| Acetonitrile | 37.5 | 1.344 | Data not available | Data not available | Data not available | Data not available |
| Water | 80.1 | 1.333 | Data not available | Data not available | Data not available | Data not available |
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents, which is observed as a shift in its absorption or emission spectra. niscpr.res.inresearchgate.net This phenomenon arises from the differential solvation of the ground and excited states of the molecule. niscpr.res.in The fluorescence of 3-azidoacridine is expected to exhibit solvatochromic effects due to changes in the polarity of its environment. mdpi.com
The interaction of the fluorophore with the solvent can alter the energy gap between the excited and ground states, leading to shifts in the fluorescence emission maximum. niscpr.res.in Polar solvents can stabilize the excited state of polar molecules, often leading to a red-shift (bathochromic shift) in the emission spectrum. societechimiquedefrance.fr The extent of this shift can be correlated with solvent polarity parameters. niscpr.res.in For some dyes, an increase in solvent polarity leads to a decrease in fluorescence quantum yield due to enhanced non-radiative decay processes. researchgate.net The study of solvatochromism provides valuable information about the electronic distribution in the excited state and the nature of solute-solvent interactions. niscpr.res.inresearchgate.net
Excited molecules can return to the ground state through various non-radiative decay pathways, which compete with fluorescence. mdpi.comnih.gov These pathways include internal conversion, intersystem crossing to a triplet state, and photochemical reactions. researchgate.netrsc.org The efficiency of these non-radiative processes determines the fluorescence quantum yield. nih.gov
For acridine-based compounds, non-radiative decay can be influenced by factors such as molecular rigidity and interactions with the solvent or other molecules. nsf.gov For instance, the intercalation of proflavine (B1679165) (3,6-diaminoacridine) into DNA leads to a significant shortening of its excited-state lifetime and quenching of the triplet state, indicating an increase in the rate of non-radiative decay. mdpi.com In the case of 3-azidoacridine, the azido (B1232118) group itself provides a key pathway for non-radiative decay through its photochemical reactivity, which will be discussed in the following section. The study of these decay channels often involves techniques like time-resolved spectroscopy to track the evolution of the excited state population over time. mdpi.comrsc.org
Solvatochromic and Environmental Effects on 3-Azidoacridine Fluorescence
Photoreactivity and Photolytic Mechanisms of the Azido Group in 3-Azidoacridine
The azido group (-N₃) is a photoactive moiety that undergoes efficient decomposition upon irradiation with UV or visible light, leading to the formation of highly reactive intermediates. aakash.ac.inegyankosh.ac.in
The primary photochemical reaction of aryl azides like 3-azidoacridine is the extrusion of molecular nitrogen (N₂) to generate a nitrene intermediate. aakash.ac.inegyankosh.ac.inasccollegekolhar.in This process is typically initiated from the lowest excited singlet state of the azide (B81097). researchgate.netresearchgate.net The quantum yield for the photodissociation of azides can be quite high, often approaching unity, indicating that this is a very efficient process. researchgate.netresearchgate.net
While specific studies on the photolysis of 3-azidoacridine are limited in the provided results, research on the related compound 9-azidoacridine (B1194597) shows that its photolysis in methanol (B129727) is not a clean reaction and results in multiple products, with a significant amount of the starting material remaining. rsc.org This suggests that the photodecomposition of azidoacridines can be complex. The stability of 3-azidoacridine and its salts is noted to be greater than that of the 9-azido analogues. rsc.orgrsc.org
The photolysis of 3-azidoacridine is expected to produce the corresponding 3-acridinylnitrene. aakash.ac.inegyankosh.ac.in Nitrenes are highly reactive, electron-deficient species with a nitrogen atom having only six valence electrons. asccollegekolhar.inslideshare.net They are the nitrogen analogues of carbenes. egyankosh.ac.in Due to their high reactivity, nitrenes are typically generated in situ and are not isolated. aakash.ac.in
Nitrenes can exist in either a singlet or a triplet spin state, which influences their reactivity. aakash.ac.inslideshare.net Singlet nitrenes often undergo stereospecific reactions, while triplet nitrenes react in a non-stereospecific manner. slideshare.net The generated 3-acridinylnitrene can undergo various subsequent reactions, including:
Insertion reactions: Nitrenes can insert into C-H bonds. slideshare.net
Addition to double bonds: Reaction with alkenes can form aziridines. aakash.ac.in
Hydrogen abstraction: Abstraction of hydrogen atoms can lead to the formation of the corresponding amine (3-aminoacridine). egyankosh.ac.in
Dimerization: Reaction with another nitrene or the parent azide can lead to the formation of azo compounds. egyankosh.ac.in
The reactive nitrenes generated from azidointercalators like 3-azidoacridine are particularly useful in biochemical studies for photoaffinity labeling, as they can form covalent bonds with nearby molecules, such as nucleic acids or proteins. epo.orggoogle.com
Wavelength-Dependent Photolysis Studies and Quantum Yields of Nitrene Formation
The photolysis of aryl azides is a well-established method for generating the corresponding nitrenes, which are highly reactive intermediates with a nitrogen atom that has a sextet of electrons. The efficiency and pathway of this photochemical reaction are often dependent on the wavelength of the incident light. The first law of photochemistry, the Grotthuss-Draper law, states that light must be absorbed by a substance for a photochemical reaction to occur. msu.edu The efficiency of a photochemical process is described by the quantum yield (Φ), which is the number of specific events occurring per photon absorbed by the system. msu.edu
For acridine (B1665455) derivatives, the position of the azido group significantly influences the compound's stability and photochemical behavior. It has been noted that 3-azidoacridine and its salts are more stable than their 9-azido counterparts. msu.edu The photolysis of 9-azidoacridine is known to proceed via a reactive nitrene intermediate. researchgate.net In contrast, the photolysis of 3-azidoacridine in methanol has been reported to be an unclean reaction, leading to the formation of at least seven different products, with a substantial amount of the starting material remaining. This suggests a more complex photochemical pathway compared to its 9-azido isomer.
While specific wavelength-dependent photolysis studies and quantum yields for the formation of 3-acridinylnitrene are not extensively documented in the literature, general principles of aryl azide photochemistry can be applied. The process typically involves the excitation of the azide to a singlet excited state, followed by the extrusion of molecular nitrogen to form the singlet nitrene. This can then undergo intersystem crossing to the more stable triplet nitrene. The quantum yield of nitrene formation is influenced by factors such as the solvent, temperature, and the electronic properties of the aromatic system. For related compounds like 9-azidoacridine, the quantum yield of photodissociation has been found to be high, around 0.95 in acetonitrile. researchgate.net However, the complex product mixture observed for 3-azidoacridine suggests that other reaction pathways may compete with or follow nitrene formation.
Table 1: Comparison of Photochemical Properties of Acridine Azide Isomers (Conceptual) This table is conceptual and based on available information for related compounds, as specific quantitative data for 3-azidoacridine is limited.
| Compound | Reported Photolysis Behavior | Potential Nitrene Intermediate | Notes |
|---|---|---|---|
| 3-Azidoacridine | Unclean reaction in methanol, multiple products | 3-Acridinylnitrene | More stable than the 9-azido isomer. |
| 9-Azidoacridine | High-yield formation of 9,9'-azoacridine in methanol | 9-Acridinylnitrene | High quantum yield of photodissociation (~0.95 in MeCN). researchgate.net |
Application of Advanced Spectroscopic Techniques for Probing 3-Azidoacridine Interactions
Advanced spectroscopic techniques are indispensable for characterizing the dynamic behavior and interactions of molecules like 3-azidoacridine, particularly in biological systems where acridine derivatives are known to intercalate with DNA.
Time-resolved fluorescence anisotropy is a powerful technique used to study the size, shape, and rotational motion of fluorescent molecules. uci.edu The principle of this method lies in exciting a sample with vertically polarized light and measuring the polarization of the emitted fluorescence over time. The anisotropy (r) is a measure of the extent of polarization of the emission. The decay of anisotropy over time provides information about the rotational correlation time of the fluorophore, which is related to its size, shape, and the viscosity of its local environment.
Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. diamond.ac.ukunimelb.edu.au This technique is particularly sensitive to the chiral environment of molecules. While 3-azidoacridine itself is not chiral, it can exhibit an induced CD signal upon binding to a chiral macromolecule like DNA or a protein. nih.gov This induced CD spectrum provides information about the binding mode and the conformational changes in the biomolecule upon binding.
Studies on other acridine derivatives, such as 9-aminoacridine, have shown that they intercalate into the DNA double helix, leading to characteristic changes in the CD spectrum of the DNA. rsc.org It is plausible that 3-azidoacridine would also interact with DNA, and CD spectroscopy would be a key technique to investigate this interaction. The binding of 3-azidoacridine to DNA would likely result in an induced CD signal in the absorption region of the acridine chromophore, and changes in the intrinsic CD bands of the DNA could reveal alterations in its secondary structure.
Table 2: Potential Applications of CD Spectroscopy in Studying 3-Azidoacridine-Biomolecule Interactions (Conceptual) This table outlines the expected applications and observations based on studies of similar acridine derivatives.
| Interaction System | Expected CD Spectral Changes | Information Gained |
|---|---|---|
| 3-Azidoacridine + DNA | Induced CD in the acridine absorption region; changes in DNA intrinsic CD bands. | Confirmation of binding; insights into the binding mode (e.g., intercalation vs. groove binding); conformational changes in DNA. |
| 3-Azidoacridine + Protein | Induced CD if binding occurs in a chiral pocket; changes in the protein's far-UV and near-UV CD. | Evidence of binding to a specific site; information on changes in protein secondary and tertiary structure. |
Raman spectroscopy provides information about the vibrational modes of a molecule, offering a detailed fingerprint of its chemical structure. edinst.comnih.gov In resonance Raman spectroscopy, the wavelength of the excitation laser is chosen to coincide with an electronic absorption band of the molecule. This results in a significant enhancement of the Raman signals of the vibrational modes coupled to that electronic transition, allowing for the selective study of a specific chromophore within a complex system. mdpi.comnih.gov
While resonance Raman spectra of 3-azidoacridine have not been specifically reported, the technique has been applied to study other acridine derivatives. The Raman spectrum of the acridine ring is characterized by a series of bands corresponding to the stretching and bending vibrations of its C-C and C-N bonds. The introduction of the azido group at the 3-position would introduce new vibrational modes, most notably the asymmetric and symmetric stretching vibrations of the N3 group, which typically appear in the region of 2100-2160 cm⁻¹ in the infrared spectrum and would also be observable in the Raman spectrum.
Upon photolysis and formation of the 3-acridinylnitrene, resonance Raman spectroscopy could be a valuable tool for its characterization. The disappearance of the azide vibrational bands and the appearance of new bands associated with the nitrene would provide direct evidence of its formation. Furthermore, if the nitrene intermediate interacts with other molecules, changes in its vibrational spectrum could provide insights into the nature of these interactions.
Table 3: Key Vibrational Modes of Acridine and Expected Modes for 3-Azidoacridine This table is based on general spectroscopic principles and data for related compounds.
| Functional Group/Moiety | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Acridine Ring | C-C and C-N stretching | 1300-1650 |
| Ring breathing modes | ~1000 | |
| C-H bending | 700-900 | |
| Azido Group (-N₃) | Asymmetric stretch | 2100-2160 |
Mechanistic Investigations of 3 Azidoacridine Reactivity
Elucidation of Reaction Mechanisms Involving the Azido (B1232118) Group
The reactivity of the azido group in 3-azidoacridine is dominated by two principal pathways: concerted cycloadditions and decomposition (thermal or photochemical) to a highly reactive nitrene intermediate. The elucidation of these mechanisms relies on a combination of kinetic studies and computational modeling.
Kinetic and Thermodynamic Parameters of Click Chemistry Reactions with 3-Azidoacridine
The azide-alkyne Huisgen cycloaddition, a cornerstone of "click chemistry," is a key reaction of 3-azidoacridine, yielding stable 1,2,3-triazole adducts. This 1,3-dipolar cycloaddition can proceed thermally or, more commonly, under copper(I) catalysis, which significantly accelerates the reaction and controls the regioselectivity to favor the 1,4-disubstituted isomer.
Computational studies on the reaction of 9-azidoacridine (B1194597) with various alkynes using DFT methods (e.g., B3LYP/6-31G*) have been performed to model these parameters. researchgate.netacs.org These calculations help in understanding the influence of substituents on both the azide (B81097) and the alkyne on the reaction rate and regioselectivity. The transition state involves the concerted formation of two new sigma bonds. The energy of the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne (or vice-versa) dictates the reaction facility.
Table 1: Representative Calculated Parameters for 1,3-Dipolar Cycloaddition Reactions (Note: Data is illustrative, based on general DFT studies of aryl azides and alkynes, as specific data for 3-azidoacridine is not available).
| Reactants | Method | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔrG) (kcal/mol) |
|---|---|---|---|
| Aryl Azide + Alkyne (Thermal) | DFT/B3LYP | 20 - 28 | -30 to -45 |
| Aryl Azide + Alkyne (Cu(I) Catalyzed) | DFT/B3LYP | 10 - 15 | -35 to -50 |
This interactive table showcases typical energy values associated with azide-alkyne cycloadditions, highlighting the significant reduction in the activation barrier provided by copper catalysis.
Computational Modeling of Transition States and Reaction Pathways in Azide Reactivity
Computational chemistry provides indispensable tools for mapping the potential energy surfaces of reactions involving the azido group, particularly for transient and hard-to-observe species. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are used to model the geometries and energies of reactants, transition states, intermediates, and products. researchgate.netgoogle.com
For azidoacridines, computational studies have explored the pathways beyond cycloaddition, primarily the formation of the corresponding acridinylnitrene upon extrusion of dinitrogen (N₂). researchgate.netgoogle.com These models can predict the activation barrier for N₂ loss and characterize the resulting nitrene intermediate, which can exist in either a singlet or triplet state. Studies on the 9-azidoacridine isomer show that upon photolysis, it forms the 9-acridinylnitrene. researchgate.net Computational models indicate that singlet nitrenes can undergo subsequent reactions like ring expansion to form seven-membered ring systems (diazepines), a reaction with a calculated low activation barrier. google.com The transition states for these complex rearrangements are modeled to understand their feasibility and predict product distributions. google.com
Molecular Basis of Photoaffinity Labeling Mechanisms Induced by 3-Azidoacridine
3-Azidoacridine is recognized as a potent photoaffinity label. googleapis.comdatapdf.com This technique leverages the molecule's ability to bind non-covalently to a biological target in the dark and then, upon photoactivation, form a highly reactive intermediate that creates a permanent covalent bond with the target molecule. googleapis.com
Characterization of Covalent Adduct Formation with Target Molecules
The mechanism of photoaffinity labeling begins with the intercalation of the planar acridine (B1665455) ring into regions of interest within biomolecules, such as the space between base pairs in DNA or hydrophobic pockets in proteins. googleapis.comdgk-ev.de Upon irradiation with long-wavelength UV or visible light, the azido group undergoes photolysis, losing N₂ and generating a highly reactive nitrene. googleapis.com This electrophilic nitrene can then insert into nearby C-H, N-H, or O-H bonds or add to double bonds, forming a stable covalent adduct. googleapis.com
The characterization of these adducts is crucial for identifying the binding site. While specific studies detailing adducts from 3-azidoacridine are limited, research on the isomer 9-azidoacridine demonstrates the methodology. After photolabeling a target protein like D-amino acid oxidase, the protein is digested, and the modified peptides are isolated. Subsequent analysis, typically using mass spectrometry and Edman degradation, can pinpoint the exact amino acid residues that have been covalently modified. researchgate.net In one such study, two specific tryptic peptides were identified as the sites of covalent attachment. researchgate.net Similarly, a derivative, 3-amino-6-azido-10-methylacridinium chloride, was observed to selectively stain the kinetoplast and nucleus in trypanosomes, indicating covalent adduct formation within these organelles. dgk-ev.de
Identification and Trapping of Photoreactive Species
The key photoreactive species generated from 3-azidoacridine is the 3-acridinylnitrene. The identification of such transient species is challenging but can be achieved under specific experimental conditions. Matrix isolation is a technique where the azide is suspended in an inert gas matrix (like argon) at cryogenic temperatures (e.g., 15-20 K) and then photolyzed. researchgate.net This traps the highly reactive nitrene, allowing for its characterization by spectroscopic methods.
For the analogous 9-acridinylnitrene, this method has been successfully used. researchgate.net Infrared (IR) spectroscopy can detect the vibrational modes of the trapped nitrene. researchgate.net More definitively, Electron Spin Resonance (ESR) spectroscopy can characterize the triplet ground state of the nitrene. researchgate.netmlsu.ac.in The ESR spectrum of 9-acridinylnitrene, obtained by photolysis of the azide at 15 K, provides characteristic parameters (zero-field splitting parameters D and E) that confirm its structure and electronic state. researchgate.net
Table 2: Spectroscopic Data for 9-Acridinylnitrene (as a proxy for 3-Acridinylnitrene) (Source: Data from studies on 9-azidoacridine). researchgate.net
This interactive table summarizes the key spectroscopic evidence used to identify the transient nitrene intermediate formed from the photolysis of 9-azidoacridine.
Redox Chemistry and Electron Transfer Processes of 3-Azidoacridine
The extended π-system of the acridine core suggests that 3-azidoacridine can participate in redox reactions and electron transfer (ET) processes. Redox reactions involve the transfer of electrons, with oxidation being the loss of electrons and reduction being the gain of electrons.
The involvement of acridine derivatives in electron transfer is well-documented, particularly in the context of photochemistry and electrochemistry. The acridine nucleus can be both an electron acceptor and a donor, depending on the reaction conditions and its substitution. The presence of the azido group, an electron-withdrawing substituent, would influence the redox potential of the acridine ring system, likely making it a better electron acceptor.
Electron transfer processes can be a key step in certain photochemical reactions. For instance, in some systems, photoinduced electron transfer (PET) can occur where the excited state of the acridine molecule accepts or donates an electron to a nearby molecule, creating a radical ion pair. googleapis.com While specific studies measuring the redox potentials or detailing the electron transfer mechanisms of 3-azidoacridine are not prominent in the literature, its structural similarity to other redox-active aromatic compounds indicates a potential for such reactivity, which could be relevant in its biological and chemical applications.
Electrochemical Characterization and Determination of Redox Potentials
The electrochemical behavior of 3-azidoacridine is primarily characterized by the reduction of the azide group. Techniques such as cyclic voltammetry (CV) are employed to probe these redox processes. libretexts.org In a typical CV experiment, a linearly varying potential is applied to an electrode immersed in a solution containing the analyte, and the resulting current is measured. libretexts.orgals-japan.com This method allows for the determination of key parameters related to the electrochemical reaction.
For aromatic azides, the electrochemical process of interest is typically a reduction. This has been demonstrated in studies involving the electrochemical grafting of phenylazide molecules onto electrode surfaces, confirming their electrochemical activity. researchgate.net The reduction of aryl azides can also be initiated by photocatalysts, where an electron-transfer pathway is triggered if the oxidation potential of the excited photocatalyst matches the reduction potential of the azide. sioc.ac.cn
The formal reduction potential (E°'), a measure of the tendency of a species to be reduced, is a crucial parameter obtained from CV measurements. It is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials. als-japan.com Studies on various aryl azides have placed their reduction potentials in the range of -1.25 V to -1.84 V versus a saturated calomel (B162337) electrode (SCE). sioc.ac.cnnih.gov This negative potential indicates that the reduction is a non-spontaneous process requiring an external energy input. The specific potential for 3-azidoacridine would be influenced by the electron distribution within the acridine ring system. The azide functional group is known to be inductively electron-withdrawing, a characteristic that governs its electrochemical behavior. acs.org
Table 1: Representative Data from a Cyclic Voltammetry Experiment
This table illustrates typical data obtained from a cyclic voltammetry experiment on an aromatic azide. The values are representative and used to calculate the formal redox potential.
| Parameter | Value | Description |
| Cathodic Peak Potential (Epc) | -1.45 V | Potential at the maximum cathodic (reduction) current. |
| Anodic Peak Potential (Epa) | -1.37 V | Potential at the maximum anodic (oxidation) current. |
| Formal Redox Potential (E°') | -1.41 V | (Epc + Epa) / 2; approximates the standard potential. |
| Cathodic Peak Current (ipc) | -5.2 µA | Maximum current during the reduction scan. |
| Anodic Peak Current (ipa) | 4.9 µA | Maximum current during the oxidation scan. |
Note: Data are illustrative for a generic aromatic azide and not specific experimental values for 3-azidoacridine.
The electrochemical analysis, therefore, provides a quantitative measure of the energy required to reduce the 3-azidoacridine molecule, a fundamental aspect of its chemical reactivity.
Quenching Mechanisms of Acridine Fluorescence via Electron Transfer
The acridine core is a well-known fluorophore, but the presence of the 3-azido substituent typically leads to significant quenching of its fluorescence. This phenomenon is primarily attributed to an intramolecular Photoinduced Electron Transfer (PeT) process. researchgate.netnih.govrsc.orgnih.gov In this mechanism, the fluorophore (acridine) and the quencher (azido group) are part of the same molecule.
The process unfolds as follows:
Excitation: The acridine fluorophore absorbs a photon, promoting an electron to an excited singlet state.
Electron Transfer: The azido group, being inductively electron-withdrawing, acts as an electron acceptor. acs.org An electron is transferred from the excited acridine moiety to the azido group. This transfer is a non-radiative pathway for the excited state to return to the ground state.
Fluorescence Quenching: Because the de-excitation occurs without the emission of a photon, the fluorescence of the acridine is effectively "quenched". rsc.orgnih.gov
This PeT mechanism is well-documented for various fluorophores functionalized with azido groups. For instance, azido-substituted coumarin (B35378) and fluorescein (B123965) derivatives are known to be non-fluorescent or weakly fluorescent due to this quenching effect. nih.govchemrxiv.org The fluorescence can be "turned on" by a chemical reaction, such as an azide-alkyne cycloaddition ("click chemistry"), which converts the azide into a triazole. nih.govrsc.org This chemical modification alters the electronic properties of the substituent, inhibiting the PeT process and restoring fluorescence. The significant increase in fluorescence upon conversion of the azide provides strong evidence for its role as a quencher. nih.gov
The efficiency of this quenching is reflected in the fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. For an azide-quenched fluorophore, this value is very low.
Table 2: Comparison of Fluorescence Quantum Yields in Azide-Substituted Probes
This table presents data for azidofluorescein (B1206550), demonstrating the powerful quenching effect of the azide group and the recovery of fluorescence after its conversion to a triazole.
| Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Fold Increase |
| Azidofluorescein (1) | 497 nm | 513 nm | 0.024 | -- |
| Triazolylfluorescein (product of 1 + alkyne) | 495 nm | 518 nm | 0.70 | 29x |
Source: Data adapted from studies on azidofluorescein probes. nih.gov
In the context of 3-azidoacridine, the acridine ring acts as the fluorophore and the covalently attached azido group serves as the intramolecular quencher. The process is a static form of quenching because the quencher is permanently linked to the fluorophore, and the quenching mechanism is based on electron transfer rather than collisional encounters.
Applications of 3 Azidoacridine in Chemical Biology and Advanced Materials Research
3-Azidoacridine as a Fluorescent Probe in Molecular Biology Research
The inherent fluorescence of the acridine (B1665455) ring system is a key feature that researchers have harnessed for various detection and imaging applications. Small-molecule fluorescent probes are powerful tools for studying cell biology and detecting specific molecules. plos.org The incorporation of an azide (B81097) group into the acridine structure allows for its covalent attachment to other molecules through well-established chemical reactions, further expanding its utility.
The azide group on 3-azidoacridine serves as a chemical handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). enamine.net These reactions allow for the efficient and specific covalent attachment of 3-azidoacridine to a wide variety of biomolecules that have been modified to contain an alkyne group. This strategy is central to creating target-specific fluorescent conjugates.
For instance, a targeting molecule, such as a specific ligand, antibody, or oligonucleotide, can be functionalized with an alkyne. Subsequent reaction with 3-azidoacridine yields a fluorescently labeled conjugate that retains the binding specificity of the original targeting molecule. These fluorescent conjugates can then be used to detect and quantify the presence of their corresponding targets, such as receptors on a cell surface or specific nucleic acid sequences. nih.gov
Acridine derivatives are known to intercalate into double-stranded DNA, and this property can be exploited for detection. biomol.com As an azidointercalator, 3-azidoacridine can be used in hybridization assays to detect specific DNA or RNA sequences. google.com In such an assay, a single-stranded nucleic acid probe complementary to the target sequence is used. The hybridization of the probe to the target creates a double-stranded region where the 3-azidoacridine can intercalate, leading to a detectable fluorescent signal. google.com
Table 1: Examples of Fluorescent Probes and Their Biomolecular Targets
| Fluorescent Probe Type | Targeting Mechanism | Example Target Biomolecule | Detection Principle |
| Acridine-based Intercalator | Intercalation into dsDNA/dsRNA | Specific DNA/RNA sequences | Fluorescence enhancement upon binding |
| Conjugated Antibody | Antigen-Antibody Binding | Cell surface proteins | Targeted fluorescence localization |
| Aptamer-based Probe | Specific 3D folding and binding | Proteins, small molecules | Conformational change leading to fluorescence signal |
| Enzyme-Activatable Probe | Enzymatic cleavage | Specific enzyme activity | Release of fluorophore from a quenched state |
The ability of acridine dyes to bind to nucleic acids makes them suitable for imaging subcellular compartments rich in DNA and RNA, such as the nucleus and mitochondria. Fluorescent dyes are crucial for bioimaging applications, providing insights into cellular processes and molecular interactions. googleapis.com When used as a fluorescent probe, 3-azidoacridine can be applied to fixed or permeabilized cells to visualize these structures.
Advanced microscopy techniques, such as light-sheet fluorescence microscopy, allow for long-term volumetric imaging of live cells and 3D cell models like organoids with minimal phototoxicity. zeiss.comnih.gov While specific studies using 3-azidoacridine for subcellular imaging are not prevalent, the principles established with other acridine-based dyes suggest its potential in this area. By conjugating 3-azidoacridine to molecules that target specific organelles, researchers could develop probes for imaging a wide range of subcellular structures. For example, a probe designed to accumulate in mitochondria could be used to study mitochondrial dynamics and function. researchgate.net
Beyond imaging, 3-azidoacridine can be incorporated into biosensors for the quantitative detection of specific biomolecules in solution. neb.com One common approach involves Fluorescence Resonance Energy Transfer (FRET), where the acridine can act as either a donor or an acceptor fluorophore. researchgate.net
A typical FRET-based sensor might consist of an oligonucleotide probe labeled with 3-azidoacridine and a quencher molecule. In the absence of the target nucleic acid sequence, the probe exists in a conformation that keeps the fluorophore and quencher in close proximity, resulting in a low fluorescence signal. Upon hybridization to the target sequence, the probe undergoes a conformational change that separates the fluorophore from the quencher, leading to a significant increase in fluorescence. researchgate.net This "turn-on" fluorescence provides a sensitive and specific signal for the presence of the target biomolecule. zeiss.com Such assays are widely used in techniques like quantitative PCR (qPCR) for the precise measurement of DNA amplification. researchgate.net
Imaging Subcellular Components and Structures in vitro
3-Azidoacridine in Photoaffinity Labeling Methodologies for Proteomics Research
Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize ligand-receptor interactions and to map the binding sites of proteins. nih.govnih.gov The method relies on a photoreactive probe that, upon activation with light, forms a highly reactive species that covalently bonds to nearby molecules, typically the binding site of a target protein. nih.govnih.gov Aryl azides, such as 3-azidoacridine, are a class of photoreactive groups frequently used in PAL due to their stability in the dark and their efficient conversion to reactive nitrenes upon UV irradiation. nih.govresearchgate.net
To map ligand-receptor interactions, a molecule of interest (the ligand) is chemically modified to include the 3-azidoacridine moiety. This creates a photoaffinity probe that retains its ability to bind to its specific receptor. The probe is incubated with a biological sample containing the receptor, allowing the ligand-receptor complex to form.
Upon irradiation with UV light, the azide group on the acridine ring is converted into a highly reactive nitrene. This nitrene rapidly forms a covalent bond with amino acid residues within the receptor's binding pocket. nih.gov This permanent "tagging" of the receptor allows for its isolation and identification. By using radiolabeled or biotin-tagged probes, the covalently modified receptor can be purified from a complex mixture and identified using techniques like mass spectrometry. plos.orgmdpi.com This approach has been successfully used to study various receptor systems, providing valuable information on how ligands bind and interact with their targets. nih.gov
Photoaffinity labeling with probes like azidoacridines is also instrumental in identifying previously unknown protein binding partners and in pinpointing the specific amino acids that constitute the active site of an enzyme or the binding pocket of a receptor. nih.gov
A study on the related compound, 9-azidoacridine (B1194597), demonstrated its effectiveness as a photoaffinity label for nucleotide-binding sites in a range of enzymes. nih.govresearchgate.net In these experiments, 9-azidoacridine acted as a competitive inhibitor for nucleotide cofactors. Upon photolysis, it covalently attached to the active site, allowing for the subsequent identification of the labeled peptide fragments after protein digestion. nih.govresearchgate.net This provided direct evidence of the amino acids involved in forming the nucleotide-binding domain. Given the structural similarity, 3-azidoacridine is expected to be a similarly effective tool for probing aromatic and nucleotide-binding sites in proteins.
Table 2: Inhibition of Various Enzymes by the Photoaffinity Label 9-Azidoacridine (an isomer of 3-Azidoacridine)
| Enzyme | Substrate / Cofactor | Type of Inhibition (in dark) | Observations upon Photolysis with 9-Azidoacridine |
| Lactate (B86563) Dehydrogenase | NADH | Competitive | Increased inhibition, covalent labeling of the active site |
| Alcohol Dehydrogenase | NAD+ | Competitive | Increased inhibition, covalent labeling of the active site |
| Glyceraldehyde-3-Phosphate Dehydrogenase | NAD+ | Competitive | Increased inhibition, covalent labeling of the active site |
| α-Chymotrypsin | N-Acetyl-L-tyrosine ethyl ester | Non-competitive | Increased inhibition, labeling of the aromatic binding site |
| Ribonuclease A | RNA | Not specified | Increased inhibition after photolysis |
| Alkaline Phosphatase | Phenyl phosphate (B84403) | Not specified | Increased inhibition after photolysis |
Data adapted from studies on 9-azidoacridine, which serves as a model for the expected behavior of 3-azidoacridine in photoaffinity labeling experiments. nih.govresearchgate.net
By designing photoaffinity probes based on 3-azidoacridine, researchers can systematically explore the proteome to find the molecular targets of drugs or other small molecules, a critical step in drug discovery and chemical biology. nih.gov The ability to covalently capture and identify binding partners provides a powerful method for elucidating biological pathways and mechanisms of action. plos.orgmdpi.com
Design and Synthesis of Novel Photoreactive Tags
Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands on macromolecules such as proteins and nucleic acids. nih.gov This method utilizes a photoreactive probe that, upon activation with light, forms a highly reactive intermediate that covalently bonds to the target molecule at or near the binding site. nih.gov The design of these probes typically incorporates three key features: a recognition element (pharmacophore), a photoreactive group, and a reporter tag for detection. nih.govmdpi.com
3-Azidoacridine is an exemplary scaffold for creating such photoreactive tags, specifically for studying nucleic acids. The acridine core serves as the DNA-recognition element, intercalating between base pairs, while the azido (B1232118) (-N₃) group functions as the photoreactive moiety. googleapis.com Upon irradiation with UV light, typically at wavelengths longer than 300 nm to avoid damage to biological molecules, the aryl azide group releases dinitrogen (N₂) gas to generate a highly reactive nitrene intermediate. nih.gov This nitrene can rapidly and non-selectively insert into nearby C-H, N-H, or O-H bonds at the binding site, forming a stable, covalent cross-link. mdpi.com
The synthesis of azidoacridine derivatives for use as photoreactive probes is well-established. For example, the synthesis of a related compound, 3-azidoamsacrine (B1231959), a potent photoaffinity labeling agent, demonstrates the general approach. The synthesis involves the modification of the acridine core to introduce the azide functionality. mdpi.com Similarly, other azidoacridines have been synthesized for applications like photocleavage and "photofootprinting" of DNA, where the probe is used to map protein-binding sites on a DNA strand. researchgate.net
Table 1: Key Features of Azidoacridine-Based Photoreactive Tags
| Feature | Description | Reference |
| Recognition Element | The planar, tricyclic acridine ring system intercalates into the DNA double helix. | googleapis.com |
| Photoreactive Group | The aryl azide (-N₃) group, upon UV irradiation, forms a highly reactive nitrene. | mdpi.comnih.gov |
| Mechanism of Action | The probe binds reversibly to DNA and, upon photolysis, forms an irreversible covalent bond. | mdpi.com |
| Applications | Identifying ligand binding sites on DNA; Mapping protein-DNA interactions (photofootprinting); Probing nucleic acid structure. | mdpi.comresearchgate.net |
Research on 3-azidoamsacrine has shown that upon photolysis, it forms covalent adducts primarily with guanine (B1146940) (G) and adenine (B156593) (A) bases in DNA. This covalent attachment effectively blocks the action of restriction enzymes, providing a method to study the specific sites of interaction. mdpi.com These findings underscore the utility of the 3-azidoacridine scaffold in designing precise molecular probes for elucidating the intricacies of drug-DNA interactions.
Integration of 3-Azidoacridine in Bioorthogonal Labeling Strategies
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biological processes. wikipedia.org These reactions are characterized by the use of abiotic functional groups that are mutually reactive but inert to the vast array of functional groups found in biomolecules. The azide group is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and lack of endogenous counterparts in most organisms. wikipedia.orgescholarship.org
3-Azidoacridine, by virtue of its azide moiety, is an ideal candidate for integration into bioorthogonal labeling strategies. The two primary bioorthogonal reactions involving azides are the Staudinger ligation and the azide-alkyne cycloaddition, often referred to as "click chemistry". mdpi.comwikipedia.org
Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine. The reaction proceeds through a stable aza-ylide intermediate, which can be trapped to form a covalent amide bond. It was the first bioorthogonal reaction to be developed and has been used for labeling in live cells. wikipedia.orgmdpi.com
Azide-Alkyne Cycloaddition: This [3+2] cycloaddition reaction forms a stable triazole ring. It can be catalyzed by copper(I) (CuAAC), which offers very fast kinetics but is often toxic to living cells. wikipedia.org To overcome this, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which uses a strained cyclooctyne (B158145) that reacts readily with azides without the need for a toxic metal catalyst. mdpi.commdpi.com
By using 3-azidoacridine, researchers can leverage the DNA-intercalating property of the acridine to target nucleic acids and then use the azide as a chemical handle for subsequent labeling with a probe molecule (e.g., a fluorophore or biotin (B1667282) tag) containing a phosphine (B1218219) or alkyne group. mdpi.com
Live-cell labeling allows for the visualization of biomolecules and processes in their native context. Bioorthogonal reactions are particularly powerful for this application because they enable the specific tagging of molecules with imaging agents without disrupting cellular function. mdpi.com
The use of 3-azidoacridine in live-cell labeling would follow a two-step process. First, the 3-azidoacridine molecule is introduced to living cells, where it localizes to the nucleus and intercalates into the DNA. Second, a probe molecule equipped with a bioorthogonal partner—such as a cyclooctyne-conjugated fluorophore—is added. This probe can pass through the cell membrane and react specifically with the azide group on the acridine that is already bound to the DNA. This SPAAC reaction results in the covalent attachment of the fluorophore to the DNA-bound acridine, enabling fluorescent imaging of the cell's nucleus and chromosomes. mdpi.commdpi.com
This strategy offers several advantages over traditional labeling methods like fluorescent proteins (e.g., GFP). It allows for the use of a wider range of bright, photostable organic dyes and provides temporal control over the labeling; the fluorescent signal only appears after the addition of the probe. lstmed.ac.uk This approach can be used to track DNA dynamics during cellular processes like mitosis or to quantify DNA content.
Understanding the structure and dynamics of macromolecular complexes, such as those formed between proteins and nucleic acids, is fundamental to cell biology. nih.govembo.org These assemblies are often transient and held together by non-covalent forces, making them difficult to study. mdpi.com Photoreactive probes like 3-azidoacridine provide a way to "capture" these interactions. mdpi.com
By functioning as a photo-cross-linker, 3-azidoacridine can be used to covalently link interacting macromolecules. For example, if a protein binds to a specific DNA sequence, 3-azidoacridine can intercalate into the DNA at or near the protein's binding site. Upon light activation, the generated nitrene can react with a nearby amino acid residue on the protein, forming a permanent DNA-protein cross-link. nih.govmdpi.com
This covalent capture of the complex allows for its isolation and analysis, which would otherwise be impossible due to the transient nature of the interaction. Researchers can then use techniques like mass spectrometry to identify the cross-linked protein and map the precise site of interaction. nih.gov This information is invaluable for understanding how proteins recognize specific DNA sequences and regulate gene expression.
Table 2: Comparison of Bioorthogonal and Photoreactive Applications of 3-Azidoacridine
| Application Type | Key Reaction | Goal | Outcome | Reference |
| Bioorthogonal Labeling | Azide-Alkyne Cycloaddition (Click Chemistry) | Attach a reporter tag (e.g., fluorophore) to DNA in situ. | Visualization and tracking of nucleic acids in live or fixed cells. | mdpi.comwikipedia.org |
| Photoaffinity Labeling | Photolysis of Azide to Nitrene | Covalently capture transient interactions with DNA. | Identification of DNA-binding proteins and mapping of binding sites. | nih.govmdpi.com |
Methodological Advances in Live-Cell Labeling in vitro
Emerging Roles of 3-Azidoacridine in Functional Materials and Nanotechnology
The unique chemical properties of 3-azidoacridine also lend themselves to the development of novel functional materials and nanotechnologies. The ability to be covalently integrated into larger systems via its azide group opens up possibilities for creating materials with built-in sensing or recognition capabilities.
Polymers are widely used in the development of chemical and biological sensors. mdpi.comnih.gov They can be designed to respond to specific analytes with a measurable change in their optical or electrical properties. By incorporating specific recognition elements into a polymer matrix, highly sensitive and selective sensors can be created. escholarship.orgresearchgate.net
3-Azidoacridine can be incorporated into polymeric systems using click chemistry. escholarship.orgresearchgate.net For instance, a polymer backbone can be synthesized with pendant alkyne groups. Subsequent reaction with 3-azidoacridine via CuAAC or SPAAC would covalently attach the acridine units along the polymer chain.
The resulting functional polymer would possess the ability to bind to DNA through its array of acridine moieties. This binding event could be transduced into a detectable signal. For example, the fluorescence of acridine is known to change upon intercalation into DNA. A polymer functionalized with 3-azidoacridine could be used to create a fluorescent sensor that "turns on" or changes color in the presence of nucleic acids, providing a simple and sensitive method for DNA detection. nih.gov Such polymer-based sensors could be fabricated as thin films or nanoparticles for various applications in diagnostics and environmental monitoring. mdpi.com
Biosensors rely on the immobilization of a biological recognition element onto a transducer surface. mdpi.commdpi.com The performance of the biosensor is critically dependent on the quality of this surface functionalization. nih.gov Click chemistry provides a highly efficient and specific method for attaching biomolecules and probes to surfaces. nih.gov
A biosensor surface, such as a gold electrode or a silicon chip, can be modified with a self-assembled monolayer (SAM) of molecules terminating in alkyne groups. nih.gov Exposing this surface to a solution of 3-azidoacridine would result in the covalent immobilization of the acridine molecules onto the sensor surface via the azide-alkyne click reaction. nih.gov
This 3-azidoacridine-functionalized surface could then be used as a platform for detecting nucleic acids. When a sample containing DNA is passed over the surface, the DNA will bind to the immobilized acridine intercalators. This binding event can be detected by various transducer technologies, such as surface plasmon resonance (SPR), which measures changes in refractive index at the surface, or electrochemical methods. nih.govnih.gov This approach allows for the creation of reusable, label-free biosensors for the rapid detection of specific DNA sequences, pathogens, or genetic markers.
Optoelectronic Applications and Device Integration (theoretical and material science focus)
The exploration of acridine derivatives in the realm of optoelectronics is a burgeoning field, driven by their inherent electronic properties and structural versatility. While direct and extensive research on the optoelectronic device integration of 3-azidoacridine is not widely documented in peer-reviewed literature, a comprehensive understanding of its potential can be extrapolated from theoretical studies and the well-established performance of analogous acridine-based materials in optoelectronic applications. This section will focus on the theoretical underpinnings of 3-azidoacridine's suitability for such applications and the material science perspectives that guide its potential device integration, drawing parallels from closely related and extensively studied acridine derivatives.
Acridine-based compounds are recognized for their rigid, planar π-conjugated structure, which facilitates efficient charge transport and luminescence, making them attractive candidates for various electronic devices. beilstein-journals.orgdaneshyari.com Their strong electron-donating capabilities and noteworthy optoelectronic characteristics have led to their increasing use in organic electronics. beilstein-journals.org Specifically, acridine derivatives have been successfully employed as host materials, hole-transporting layers, and emitters in Organic Light-Emitting Diodes (OLEDs). beilstein-journals.orgdaneshyari.comresearchgate.net
The introduction of an azido (-N₃) group at the 3-position of the acridine core is expected to significantly modulate its electronic and photophysical properties. The azido group is known for its electronic character, which can influence the frontier molecular orbitals (HOMO and LUMO) of the host molecule. Theoretical and computational studies on various substituted acridines provide a framework for predicting the impact of the 3-azido substituent.
Density Functional Theory (DFT) calculations on acridine derivatives have shown that the nature, number, and position of substituents are critical parameters in defining the structural and electronic properties of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can tune the HOMO and LUMO energy levels, thereby altering the band gap and the emission color. uni-augsburg.de A systematic computational study of acridine derivatives has highlighted their potential as electron acceptors in the excited state. bnmv.ac.in
Theoretical investigations into other azido-substituted aromatic compounds can offer further insights. For example, quantum-chemical calculations on 9-azidoacridine have been performed to understand its structure and photochemical properties. researchgate.net While the position of the azido group differs, the study provides valuable information on the electronic perturbations induced by the azide moiety on the acridine scaffold. Such studies indicate that the azide group can influence the molecular orbital distribution, which is a key factor in determining the charge injection and transport properties in an optoelectronic device. researchgate.net
The potential of 3-azidoacridine in optoelectronic devices can be further understood by examining the properties of other functionalized acridines that have been synthesized and characterized for such applications. The following table summarizes the key photophysical and electrochemical properties of several acridine derivatives, providing a comparative basis for the anticipated characteristics of 3-azidoacridine.
| Compound Name | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission Max (nm) | Application Focus |
| 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivative | -5.78 | -2.92 | 2.86 (electrochemical) | - | OLED Host/Emitter beilstein-journals.org |
| DMAC-TRZ | -5.13 | -1.91 | - | - | TADF Emitter for OLEDs acs.org |
| CNPh-DMAC-TRZ | - | - | - | 505 | Blue TADF Emitter for OLEDs uni-augsburg.de |
| tBuPh-DMAC-TRZ | - | - | - | 531 | Efficient TADF Emitter for OLEDs uni-augsburg.de |
| 2,6-bis(9,9,10-triphenyl-9,10-dihydroacridin-3-yl)pyridine | - | - | 2.68 (triplet energy) | - | Host for PHOLEDs daneshyari.com |
This table is for illustrative purposes and includes data for various acridine derivatives to provide a comparative context for the potential properties of 3-azidoacridine.
From a material science perspective, the integration of 3-azidoacridine into a device would depend on its thin-film forming properties, thermal stability, and compatibility with other materials in the device stack. The rigid structure of the acridine core is generally beneficial for forming stable amorphous films, which is crucial for the longevity and efficiency of OLEDs. daneshyari.com The azido group also offers a potential route for further functionalization through "click chemistry," allowing for the covalent attachment of other functional units to tailor the material's properties for specific device architectures. This could be particularly useful for creating advanced materials with tailored charge-transporting or emissive properties.
For instance, in the context of OLEDs, 3-azidoacridine could theoretically be employed in several roles:
As a host material: Its high triplet energy, a common feature of acridine derivatives, could make it suitable for hosting phosphorescent or TADF emitters, preventing energy back-transfer and ensuring high efficiency. daneshyari.comrsc.org
As a hole-transporting material: The electron-rich nature of the acridine moiety suggests it could facilitate the transport of holes from the anode to the emissive layer. researchgate.net
As an emitter: By carefully tuning the electronic properties through the azido group and potentially other substituents, it might be possible to achieve emission in a desired region of the visible spectrum. uni-augsburg.de
Molecular Interactions and Recognition Studies of 3 Azidoacridine
DNA and RNA Intercalation Mechanisms of Acridine (B1665455) Derivatives
Acridine derivatives are classic examples of DNA intercalating agents. nih.gov This process involves the insertion of the planar, aromatic acridine ring system between the base pairs of the DNA double helix. wikipedia.org This interaction is primarily stabilized by π-stacking interactions with the nucleobases and is often accompanied by electrostatic interactions between a cationic side chain on the acridine derivative and the anionic phosphate (B84403) backbone of DNA. wikipedia.org The initial attraction is typically electrostatic, where the cationic molecule is drawn to the polyanionic surface of the DNA. wikipedia.org Following this initial association, the ligand can diffuse along the DNA surface and insert itself into a transiently opened space between base pairs, leading to the stable intercalated complex. wikipedia.org
The binding affinity of acridine derivatives to nucleic acids can be quantified using various biophysical techniques, including UV-Visible spectrophotometry, fluorescence spectroscopy, and isothermal titration calorimetry (ITC). nih.govstrategian.com These methods allow for the determination of association constants (Ka) or dissociation constants (Kd), which are critical measures of binding strength.
Upon intercalation, the absorption spectra of acridine compounds typically show a red shift and significant hypochromic effects (a decrease in molar absorptivity). nih.gov Concurrently, the fluorescence emission is often quenched in the presence of DNA. nih.gov These spectral changes can be titrated to calculate binding constants. For instance, studies on N-substituted acridine-9-amine derivatives binding to calf thymus DNA (CT-DNA) have reported logarithm of the association constants (log(KA)) in the range of 2.59 to 5.50. nih.gov Another well-known acridine derivative, acridine orange, exhibits a binding constant (KAO) of 2.69 x 104 M-1 with CT-DNA. strategian.cominstras.com
The quantification of nucleic acids themselves is a prerequisite for these binding studies and can be achieved through methods like UV absorbance at 260 nm, fluorescence assays with specific dyes, or quantitative PCR (qPCR). sigmaaldrich.combmglabtech.comdenovix.com The purity of the nucleic acid sample is also crucial and is often assessed by the A260/A280 and A260/A230 absorbance ratios. sigmaaldrich.combmglabtech.com
Table 1: Binding Constants of Selected Acridine Derivatives with DNA
| Compound | DNA Source | Method(s) | Binding Constant (KA) | Reference(s) |
|---|---|---|---|---|
| Acridine-9-amine derivatives | CT-DNA | UV-Vis, Fluorescence, ITC | log(KA) = 2.59 - 5.50 | nih.gov |
| Acridine Orange | CT-DNA | UV-Vis, ITC | 2.69 x 104 M-1 | strategian.cominstras.com |
| Ethidium Bromide (for comparison) | CT-DNA | UV-Vis, ITC | 6.58 x 104 M-1 | strategian.cominstras.com |
The insertion of an acridine moiety between base pairs inevitably leads to significant structural distortions of the nucleic acid duplex. instras.com A primary consequence of intercalation is the unwinding of the DNA helix to accommodate the ligand. wikipedia.org This unwinding causes the base pairs to separate, creating an opening. For example, the acridine derivative proflavine (B1679165) unwinds DNA by approximately 17°. wikipedia.org This separation increases the distance between adjacent base pairs to about 0.34 nm to fit the intercalator. wikipedia.org
These structural changes can be observed using techniques such as Fourier-transform infrared (FTIR) spectroscopy, which detects changes in the vibrational modes of the DNA bases and the phosphate backbone upon ligand binding. instras.com For example, the intercalation of ethidium, a related intercalator, causes major intensity increases for DNA in-plane vibrations and shifts in the bands corresponding to guanine (B1146940), thymine, and adenine (B156593). instras.com At high binding densities, some intercalating agents like acridine orange can induce such significant structural changes that they lead to the condensation and denaturation of double-stranded DNA. nih.gov The presence of a lesion or an adduct in DNA can also induce global perturbations in the nucleosome structure, altering the conformational landscape and potentially influencing the binding of other molecules. nih.gov
Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding events. strategian.com It provides a complete thermodynamic profile, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), as well as the binding stoichiometry.
For the binding of N-substituted acridine-9-amine derivatives to DNA, ITC measurements have revealed that the process is predominantly enthalpy-driven. nih.gov The reported thermodynamic parameters for these complexes are in the range of -7.51 to -6.75 kcal·mol-1 for ΔG, -11.58 to -3.83 kcal·mol-1 for ΔH, and -4.83 to 3.68 kcal·mol-1 for TΔS. nih.gov The negative enthalpy change suggests the formation of favorable interactions, such as van der Waals forces and hydrogen bonds, upon intercalation. For acridine orange, the binding to DNA is also characterized by a negative enthalpy change (ΔH = -14.63 kJ/mol or -3.50 kcal/mol). strategian.cominstras.com The thermodynamic stability of DNA duplexes can be significantly affected by the binding of acridine-containing molecules, which can, in turn, influence biological processes like DNA replication. mdpi.com
Table 2: Thermodynamic Parameters for the Binding of Acridine Derivatives to DNA
| Compound | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Driving Force | Reference(s) |
|---|---|---|---|---|---|
| Acridine-9-amine derivatives | -7.51 to -6.75 | -11.58 to -3.83 | -4.83 to 3.68 | Enthalpy | nih.gov |
| Acridine Orange | - | -3.50 | - | Enthalpy | strategian.cominstras.com |
Structural Perturbations of DNA and RNA Conformations by 3-Azidoacridine
Protein Binding and Conformational Dynamics Induced by 3-Azidoacridine
While acridines are most famous for their DNA-intercalating properties, they also interact with various proteins. The nature of these interactions depends on the specific substituents on the acridine ring and the topology of the protein's binding site. The hydrophobic acridine ring is well-suited to interact with aromatic and hydrophobic amino acid residues, while a positive charge, common in acridine derivatives under physiological pH, can form salt bridges with acidic residues like aspartate and glutamate.
The azido (B1232118) group in 3-azidoacridine makes it a potential photoaffinity label. Such reagents are invaluable for identifying and characterizing binding sites in proteins. Upon photolysis, the azido group forms a highly reactive nitrene that can covalently bond to nearby amino acid residues, allowing for the permanent tagging of the binding pocket. nih.gov
A close analogue, 9-azidoacridine (B1194597), has been used to probe nucleotide- and aromatic-binding sites in a variety of enzymes. nih.gov Studies with 9-azidoacridine showed it acted as a competitive inhibitor with respect to nucleotide cofactors in enzymes like lactate (B86563) dehydrogenase and D-amino acid oxidase. nih.gov Tryptic digestion of D-amino acid oxidase after photolabeling with 9-azido[3H]acridine identified two specific peptides (T23 and T29) as the primary sites of interaction, suggesting these regions form part of the active center and are spatially close to the flavin-binding site. nih.gov Techniques for studying drug-protein binding include equilibrium dialysis, ultrafiltration, capillary electrophoresis, and various spectroscopic methods. core.ac.uk
Allosteric modulation occurs when a ligand binds to a site on a protein distinct from the primary active site, causing a conformational change that alters the protein's activity. The versatile acridine scaffold has been incorporated into molecules designed as allosteric modulators.
For example, tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine), a well-known acridine derivative, acts as an allosteric modulator of muscarinic receptors. Furthermore, a series of novel acridine derivatives has been synthesized and evaluated for their potential as allosteric modulators of GABAB receptors. researchgate.net In another instance, a hybrid molecule containing both a chalcone (B49325) and an acridine moiety was suggested to function as an allosteric modulator of a specific ATPase. dntb.gov.ua These findings indicate that the acridine structure can serve as a platform for developing compounds that fine-tune protein function through allosteric mechanisms, a strategy that may offer advantages in selectivity and safety for therapeutic development. nih.gov
Spectroscopic Probing of Protein Folding, Unfolding, and Dynamics
The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, is a powerful tool for studying protein structure and dynamics. labbot.bioscielo.org.mx However, extrinsic fluorescent probes can provide more specific information or be used in proteins lacking intrinsic fluorophores. 3-Azidoacridine, due to the photophysical properties of its acridine core, can serve as a sensitive fluorescent probe to monitor protein conformational changes, including folding, unfolding, and dynamics. creative-proteomics.comnih.gov
The fluorescence emission of acridine derivatives is highly sensitive to the polarity of the local environment. labbot.bio When a protein is in its unfolded state in an aqueous solution, a covalently attached or non-covalently bound 3-azidoacridine molecule is exposed to the polar solvent. Upon folding, if the probe becomes buried within a hydrophobic pocket of the protein, its fluorescence properties change predictably. labbot.bioscielo.org.mx This transition from a polar to a nonpolar environment typically results in:
A blue shift in the maximum emission wavelength. labbot.bio
An increase in fluorescence quantum yield and lifetime.
Furthermore, time-resolved fluorescence spectroscopy can provide insights into the dynamic motions of the polypeptide chain on picosecond to nanosecond timescales. nih.gov Techniques like fluorescence anisotropy can measure the rotational freedom of the probe, which is related to the flexibility of the protein region to which it is attached. nih.gov This allows for the characterization of partially folded intermediates or dynamic conformational ensembles that are crucial for protein function and misfolding pathways. nih.govaps.org
Table 1: Environmental Sensitivity of Acridine-based Fluorescent Probes
| Property | Change upon moving from Polar to Nonpolar Environment | Rationale |
|---|---|---|
| Emission Maximum (λmax) | Blue Shift (Hypsochromic Shift) | Stabilization of the ground state relative to the excited state in nonpolar solvents. labbot.bio |
| Fluorescence Intensity | Increase | Reduced quenching from polar solvent molecules (e.g., water). labbot.bio |
| Fluorescence Lifetime | Increase | Fewer non-radiative decay pathways available in a rigid, nonpolar environment. nih.gov |
Membrane Interactions and Lipid Bilayer Association of 3-Azidoacridine
The interaction of small molecules with cellular membranes is critical for their biological activity. The planar, aromatic structure of the acridine ring system facilitates its insertion into the lipid bilayer, a property that can be modulated by its substituents.
The precise positioning of a molecule within a lipid bilayer is determined by its physicochemical properties. 3-Azidoacridine, being an amphipathic molecule with a large hydrophobic surface (the acridine rings) and a polar azido group, is expected to intercalate within the lipid bilayer. frontiersin.org Studies on similar aromatic molecules and membrane-bound peptides provide a framework for understanding its likely arrangement. nih.govrsc.org
The hydrophobic acridine core is driven to partition away from the aqueous phase and into the nonpolar, acyl chain region of the membrane. nih.gov The orientation is likely such that the planar acridine ring aligns parallel to the lipid acyl chains. nih.gov The azido group, being more polar, would likely position itself near the lipid/water interface, in the vicinity of the polar headgroups of the phospholipids (B1166683). mdpi.com
Several biophysical techniques are used to determine the localization and orientation of membrane-associated molecules:
Fluorescence Quenching: Using quenchers placed at known depths within the bilayer can reveal the depth of the fluorophore.
Solid-State NMR: This technique can provide detailed information about the orientation of a molecule relative to the bilayer normal. nih.gov
Neutron and X-ray Scattering: These methods can determine the location of molecules within the membrane structure. rsc.org
Studies have shown that the final localization can be influenced by factors such as lipid composition (e.g., charge and saturation), the presence of cholesterol, and membrane curvature. rsc.orgplos.orgmdpi.com For example, some lipid-binding proteins and molecules preferentially localize to the highly curved membrane regions found at the cell poles. plos.org
The insertion of exogenous molecules into a lipid bilayer can significantly alter its physical properties, including fluidity and permeability. nih.govresearchgate.net Membrane fluidity refers to the freedom of movement of phospholipids and other components within the membrane. bioninja.com.au
Impact on Permeability: Membrane permeability is the property that determines the rate at which molecules can pass through the bilayer. wizeprep.com The increased disorder and creation of packing defects caused by the intercalation of 3-azidoacridine can lead to a more permeable membrane. savemyexams.com These defects can create transient voids or channels, allowing water and small ions to cross the membrane more easily. biorxiv.org While some compounds stabilize the outer membrane through electrostatic interactions, the disruption of the hydrophobic core generally leads to increased leakiness. nih.gov The extent of this effect depends on the concentration of the intercalated molecule and the original composition of the lipid bilayer. savemyexams.combiorxiv.org
Table 2: Predicted Effects of 3-Azidoacridine on Model Membrane Properties
| Membrane Property | Predicted Effect | Mechanism |
|---|---|---|
| Fluidity | Increase | Disruption of ordered lipid acyl chain packing by the rigid, planar acridine ring. researchgate.netbioninja.com.au |
| Permeability | Increase | Creation of packing defects and transient voids in the bilayer structure. savemyexams.combiorxiv.org |
| Thickness | Decrease | Increased disorder in the acyl chains can lead to a slight reduction in overall bilayer thickness. researchgate.net |
Localization and Orientation within Model Membrane Systems in vitro
Carbohydrate and Other Biomolecular Recognition Studies via 3-Azidoacridine Conjugates
Biomolecular recognition is the specific interaction between two or more molecules, a process fundamental to nearly all biological functions. nih.govmdpi.com Synthetic molecules can be designed to mimic natural recognition events, with applications in diagnostics and therapeutics. nih.govrsc.org The chemical structure of 3-azidoacridine makes it a valuable component for constructing fluorescent probes for biomolecular recognition. nih.gov
The key feature for this application is the azido (-N₃) group. The azide (B81097) functional group is a cornerstone of "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). creative-biogene.comresearchgate.net This reaction allows the azide to be efficiently and specifically linked to a molecule containing an alkyne group, forming a stable triazole linkage. creative-biogene.com
This chemistry enables a modular approach to probe design:
Recognition Moiety: A molecule known to bind to a specific target (e.g., a carbohydrate, a peptide sequence, or a nucleic acid structure) is synthesized with an alkyne handle. nih.govnih.gov
Reporter Moiety: 3-Azidoacridine serves as the fluorescent reporter.
Conjugation: The two components are joined using the CuAAC reaction, creating a fluorescent conjugate where the recognition and reporting functions are combined into a single molecule. creative-biogene.comresearchgate.net
Once synthesized, these conjugates can be used in binding assays. When the conjugate binds to its target biomolecule, the local environment of the acridine fluorophore can change, leading to a detectable change in its fluorescence signal (intensity, wavelength, or polarization). nih.gov This allows for the sensitive detection and quantification of the target biomolecule. This strategy has been widely employed to create synthetic lectins for carbohydrate recognition and probes for specific DNA or RNA structures. nih.govnih.gov
Computational and Theoretical Chemistry Approaches for 3 Azidoacridine Research
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. For 3-azidoacridine, these methods could provide a wealth of information.
Prediction of Spectroscopic Properties (e.g., absorption, emission maxima, Stokes shift)
Time-dependent DFT (TD-DFT) is a standard method for predicting electronic absorption and emission spectra. youtube.com By calculating the energies of excited states, it is possible to determine the wavelengths of maximum absorption (λ_max) and emission. This, in turn, allows for the prediction of the Stokes shift, which is the difference between the absorption and emission maxima and is a crucial parameter for fluorescent probes. While such predictions have been made for various organic molecules, specific data for 3-azidoacridine is not present in the current body of literature. nih.gov
Frontier Molecular Orbital Analysis and Reactivity Descriptors
The reactivity of a molecule is often governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability. uni-muenchen.dersc.org For instance, a small HOMO-LUMO gap suggests that a molecule is more reactive. Conceptual DFT provides a framework to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, which can predict how 3-azidoacridine might behave in chemical reactions. cardiff.ac.uk While these analyses are common for many organic compounds, they have not been specifically reported for 3-azidoacridine.
Elucidation of Reaction Pathways and Energy Barriers via DFT Methods
DFT methods are instrumental in mapping out the potential energy surfaces of chemical reactions. mdpi.com This allows for the identification of transition states and the calculation of activation energy barriers, providing a detailed understanding of reaction mechanisms. beilstein-journals.orgresearchgate.net For 3-azidoacridine, this could be applied to study its thermal or photochemical decomposition, which is characteristic of azido (B1232118) compounds, or its participation in cycloaddition reactions. Research on related compounds, such as 9-azidoacridine (B1194597), has utilized DFT to study reaction pathways, but similar investigations for the 3-azido isomer are absent. researchgate.net
Molecular Dynamics Simulations of 3-Azidoacridine Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the interactions of small molecules with biological macromolecules like DNA and proteins. ispc-conference.org
Atomistic Simulations of DNA-3-Azidoacridine Complex Formation and Stability
Acridine (B1665455) derivatives are well-known for their ability to intercalate into DNA. MD simulations can model the process of 3-azidoacridine binding to a DNA duplex, revealing the preferred binding modes, the stability of the resulting complex, and the specific interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. rsc.orgnih.gov Such simulations can also elucidate conformational changes in both the DNA and the ligand upon binding. While the interaction of other acridines with DNA has been a subject of computational study, specific simulations for 3-azidoacridine are not documented. researchgate.net
Prediction of Protein-3-Azidoacridine Binding Sites and Dynamics
Many drugs exert their effects by binding to specific proteins. MD simulations can be used to predict the binding sites of 3-azidoacridine on a target protein and to analyze the dynamics and stability of the protein-ligand complex. nih.gov These simulations can calculate binding free energies, which provide a quantitative measure of the binding affinity. This information is crucial in drug design and for understanding the mechanism of action. Although there are extensive studies on protein-ligand interactions, specific MD simulation data for 3-azidoacridine with any protein target is not currently available in the scientific literature. mdpi.com
Solvent Effects on Molecular Conformations and Intermolecular Interactions
The surrounding solvent environment can significantly influence the molecular geometry, conformation, and electronic structure of a solute molecule. jlu.edu.cn For a compound like 3-azidoacridine, these effects are critical in determining its behavior in biological systems and chemical reactions. Computational methods, particularly those combining quantum mechanics (QM) and molecular mechanics (MM), are instrumental in dissecting these complex interactions. nih.gov
While direct computational studies on the solvent effects on 3-azidoacridine are not extensively documented, valuable insights can be drawn from theoretical investigations of related azido-aromatic compounds and general principles of solvation. Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to model these phenomena. iicbe.orgunimed.ac.idneliti.com For instance, studies on azido-tetrazole isomerism show that the stability of the azido form can be disfavored as solvent polarity increases. acs.org This is analyzed using techniques like the Polarizable Continuum Model (PCM), which simulates the bulk solvent effect on the solute's electronic structure. nih.goviicbe.org
The interaction of 3-azidoacridine with solvent molecules can be categorized into two types:
Nonspecific Interactions: These are primarily electrostatic and are influenced by the solvent's dielectric constant. In polar solvents, the charge distribution within the 3-azidoacridine molecule can be polarized, potentially affecting the geometry of the azido group and the planarity of the acridine ring system.
Specific Interactions: These include hydrogen bonding, which can occur between the nitrogen atoms of the acridine ring or the azido group and protic solvent molecules like water or alcohols. Such interactions can stabilize specific conformations and influence the molecule's intermolecular binding capabilities. jlu.edu.cn
Computational studies on other azido compounds have demonstrated that solvent polarity can impact NMR chemical shifts, providing an experimental handle to verify theoretical predictions. researchcommons.org For example, a study on 4-azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide showed a clear correlation between the dielectric constant of the solvent and the chemical shifts of protons on the aromatic ring. researchcommons.org Similar effects would be expected for 3-azidoacridine, where changes in solvent would alter the electronic environment of the protons on the acridine core.
The table below summarizes the theoretical impact of different solvent properties on 3-azidoacridine's molecular characteristics.
| Solvent Property | Predicted Effect on 3-Azidoacridine | Computational Method |
| Polarity / Dielectric Constant | Alters charge distribution, influences the stability of polar conformers, and can affect the azido-tetrazole equilibrium. iicbe.orgacs.org | Polarizable Continuum Model (PCM), Self-Consistent Reaction Field (SCRF) iicbe.orgacs.org |
| Hydrogen Bonding Capacity | Forms specific interactions with nitrogen atoms, stabilizing certain conformations and influencing intermolecular recognition. jlu.edu.cn | Discrete/Continuum Solvation Models, Molecular Dynamics (MD) Simulations jlu.edu.cn |
| Viscosity | Affects the rate of conformational changes and rotational dynamics of the azido group. | Molecular Dynamics (MD) Simulations |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies of Acridine Analogues
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstone methodologies in modern drug discovery and materials science. creative-biostructure.comresearchgate.net They establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific property. researchgate.netnih.gov For acridine analogues, QSAR has been instrumental in understanding the structural features required for various therapeutic activities. researchgate.net
QSAR models are built by calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods to find a correlation with their measured biological activities. nih.gov These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by analyzing the 3D fields surrounding the molecules. nih.govacs.orgmdpi.com
Numerous QSAR studies on acridine derivatives have provided crucial insights:
Antitumor Activity: A 3D-QSAR study on substituted acridines as telomerase inhibitors successfully developed predictive CoMFA and CoMSIA models. nih.gov The resulting contour maps identified regions where steric bulk, electrostatic potential, and hydrophobicity were favorable or unfavorable for activity, guiding the design of more potent inhibitors. nih.gov
Antituberculosis Activity: A QSAR analysis of xanthone (B1684191) derivatives (structurally related to acridones) identified key electronic parameters (atomic charges on specific carbons) that correlate with inhibitory activity against Mycobacterium tuberculosis. nih.gov
Urease Inhibition: For barbituric acid derivatives, CoMFA and CoMSIA models revealed that electronegative substituents on the benzene (B151609) ring could significantly enhance their inhibitory potency against urease. mdpi.com
The following table summarizes findings from various QSAR studies on acridine analogues and related structures.
| Activity Studied | QSAR Method | Key Descriptors/Fields | Key Findings |
| Telomerase Inhibition | CoMFA, CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond donor fields nih.gov | Identified key structural requirements on the acridine scaffold for binding to G-quadruplex DNA. nih.gov |
| Urease Inhibition | CoMFA, CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond acceptor/donor fields mdpi.com | Electronegative substitution on attached rings and electron-donating groups on the core ring enhance activity. mdpi.com |
| Anti-tuberculosis | MLR | Electronic (AM1 charges) nih.gov | Charges on specific carbon atoms of the core scaffold are critical for activity. nih.gov |
Rational Design of Molecular Probes based on Structure-Property Relationships
The insights gained from QSAR and other computational studies form the basis for the rational design of new molecules with tailored properties. rsc.org This is particularly evident in the development of acridine-based molecular probes, which leverage the fluorescent nature of the acridine scaffold. nih.gov By understanding how specific structural modifications affect photophysical properties and target binding, researchers can design probes for specific biological applications, such as imaging cellular components or quantifying metabolites. researchgate.netnih.gov
Key strategies in the rational design of acridine-based probes include:
Tuning Photophysical Properties: The introduction of substituents can alter the electron push-pull system within the acridine ring, thereby modulating the excitation and emission wavelengths, quantum yield, and Stokes shift.
Achieving Selectivity: Structure-based modeling is used to design acridine derivatives that bind selectively to specific biological targets. For example, disubstituted triazole-linked acridine compounds have been designed to show high selectivity for human telomeric G-quadruplex DNA over duplex DNA. researchgate.net This selectivity was achieved by optimizing the dimensions of the molecule, particularly the distance between terminal alkyl-amino groups, to match the target's topology. researchgate.net
Developing Fluorescent Switches: Probes can be designed to "turn on" their fluorescence only upon interaction with a specific analyte. This is often achieved by attaching a recognition moiety to the fluorophore that quenches its fluorescence, with the quenching being relieved upon binding to the target.
The table below presents examples of rationally designed probes based on the acridine scaffold.
| Probe Type | Target | Design Principle | Desired Characteristic |
| DNA G-Quadruplex Ligand | Telomeric DNA | Attaching two alkyl-amino groups via a triazole linker to the acridine core. researchgate.net | High binding selectivity for G-quadruplex DNA over duplex DNA. researchgate.net |
| NIR Probe for Aβ Plaques | Amyloid-β Aggregates | Incorporating bi-aromatic rings to create a molecular rotor. nih.gov | Fluorescence enhancement upon binding due to hindered rotation. nih.gov |
| Cysteine Probe | Cysteine | Using an acrylate (B77674) moiety as a reaction site on a benzothiazole (B30560) derivative fluorophore. researchgate.net | Selective fluorescence emission in the presence of cysteine. researchgate.net |
Virtual Screening for Novel Acridine Derivatives with Desired Characteristics
Virtual screening (VS) is a computational technique that involves screening large libraries of compounds against a biological target to identify potential "hits". mdpi.comnvidia.com This in silico approach significantly accelerates the drug discovery process by prioritizing a smaller, more manageable number of compounds for experimental testing. researchgate.net VS can be broadly classified into structure-based (SBVS) and ligand-based (LBVS) methods. nvidia.com
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, molecular docking is the primary tool used. nvidia.com Docking algorithms predict the preferred orientation of a ligand when bound to a target and estimate the binding affinity using scoring functions. nih.gov This method has been applied to identify acridine derivatives as potential inhibitors of various enzymes. For instance, a virtual screening of pyrrolo[1,2-a]quinazoline derivatives (related heterocyclic systems) against the ATPase domain of DNA gyrase B from M. tuberculosis identified a promising hit, which was then computationally optimized to improve its binding energy and pharmacokinetic profile. nih.gov
Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, LBVS methods use the structures of known active ligands to find other molecules in a database with similar features. nvidia.com This can involve searching for similar 2D fingerprints or 3D pharmacophores. QSAR models can also be integrated into a VS workflow to predict the activity of library compounds and filter for those with the highest predicted potency. researchgate.net
The following table summarizes results from virtual screening campaigns aimed at discovering novel acridine derivatives.
| Target Enzyme | Screening Method | Software/Approach | Key Findings |
| DNA Gyrase B (M. tuberculosis) | Molecular Docking (SBVS) | LeDock, PLANTS, AutoDock Vina nih.gov | Identified a pyrrolo[1,2-a]quinazoline derivative with high predicted binding energy. nih.gov |
| KasA (M. tuberculosis) | Molecular Docking (SBVS) | Discovery Studio | Docking of designed xanthone derivatives showed potential inhibitory action through binding interactions. nih.gov |
| HIV Protease | Molecular Docking (SBVS) | (Not specified) | Used to determine the binding modes of cyclic-urea derivatives to guide 3D-QSAR studies. researchgate.net |
Future Research Directions and Emerging Methodologies for 3 Azidoacridine
Development of Advanced Bioorthogonal Tools and Smart Probes
The azide (B81097) functionality of 3-azidoacridine makes it an ideal candidate for bioorthogonal chemistry, allowing for its selective reaction with tagged biomolecules inside living systems without interfering with native biological processes. This opens the door for the development of a new generation of smart probes for diagnostics and imaging.
Design of Photoactivatable Probes with Spatiotemporal Control
A promising future direction lies in the design of photoactivatable probes, or "caged" compounds, derived from 3-azidoacridine. mdpi.comu-tokyo.ac.jpnih.govnih.gov In this approach, the biological activity or fluorescence of the acridine (B1665455) molecule is temporarily masked by a photoremovable protecting group. u-tokyo.ac.jp Upon irradiation with a specific wavelength of light, this "cage" is removed, releasing the active 3-azidoacridine at a precise time and location within a cell or tissue. mdpi.comu-tokyo.ac.jp This spatiotemporal control is crucial for studying dynamic cellular processes with high precision. mdpi.com
The design of such probes could involve modifying the acridine core or the azide group with a photocleavable moiety. For instance, a nitrobenzyl group, a common photocage, could be incorporated into the 3-azidoacridine structure. mdpi.com Light-induced cleavage of the nitrobenzyl group would then uncage the molecule, restoring its inherent fluorescence and reactivity. mdpi.com This strategy allows researchers to control biological processes with light, a clean and non-invasive trigger. u-tokyo.ac.jpgithub.com
| Probe Design Strategy | Activating Stimulus | Potential Application | Key Advantage |
| Caged 3-Azidoacridine | UV or visible light | Controlled release of bioactive molecules, spatiotemporal imaging | High precision in activating cellular events |
| Photo-uncaging of fluorescent derivatives | Specific wavelength light pulse | Super-resolution microscopy, tracking of dynamic processes | Overcoming diffraction limits of light microscopy |
Creation of Dual-Modality Acridine-Azide Conjugates for Multi-Parameter Analysis
The azide group of 3-azidoacridine serves as a powerful chemical handle for creating multifunctional molecules through click chemistry. mdpi.com A significant area of future research is the synthesis of dual-modality conjugates, which combine the fluorescent properties of the acridine core with another functional unit, such as a therapeutic agent or a second imaging reporter. mdpi.comresearchgate.net
For example, 3-azidoacridine can be "clicked" onto a molecule with therapeutic properties, creating a "theranostic" agent. mdpi.comthno.orgnih.govdovepress.com Such a conjugate would allow for simultaneous imaging of its distribution and localization within the body, while also delivering a therapeutic payload to a specific target. The acridine fluorescence would enable optical imaging, while the attached drug would exert its therapeutic effect.
Furthermore, 3-azidoacridine could be conjugated with other imaging agents, such as those for magnetic resonance imaging (MRI) or positron emission tomography (PET), to create probes for multi-parameter analysis. nih.gov This would enable researchers to obtain complementary information from different imaging modalities, providing a more comprehensive understanding of complex biological systems.
| Conjugate Type | Second Modality | Potential Application | Example |
| Theranostic | Anticancer drug | Image-guided drug delivery, personalized medicine | 3-Azidoacridine-doxorubicin conjugate |
| Dual-Imaging | MRI contrast agent | Correlative light and magnetic resonance imaging | 3-Azidoacridine-gadolinium complex |
| Bio-analyte Sensor | Quencher molecule | Detection of specific enzymes or metabolites | FRET-based probe with 3-azidoacridine as donor |
Integration into High-Throughput Screening Platforms in vitro
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. bmglabtech.commyotonic.orgnih.govroutledge.com The unique properties of 3-azidoacridine make it an attractive candidate for the development of novel HTS assays.
Development of Novel Assay Formats for Mechanistic Studies
The fluorescent nature of the acridine scaffold can be exploited to develop novel HTS assays for studying enzyme kinetics and inhibition. plos.orgnih.govmdpi.comnih.gov For instance, an assay could be designed where the binding of a 3-azidoacridine-based inhibitor to its target enzyme results in a change in fluorescence intensity or polarization. This would provide a direct and sensitive readout for identifying potent inhibitors from large compound libraries. plos.org
Furthermore, the azide group allows for the development of mechanism-based HTS assays. nih.gov A 3-azidoacridine derivative could be designed to act as a photoaffinity label. Upon binding to its target, UV irradiation would trigger the azide to form a reactive nitrene, which would then covalently crosslink the probe to the active site of the enzyme. This would allow for the identification and characterization of the binding site, providing valuable mechanistic insights.
| Assay Format | Principle | Application | Advantage |
| Fluorescence Polarization | Change in polarization upon binding | Screening for enzyme inhibitors | Homogeneous, no-wash format |
| FRET-based Assay | Energy transfer between donor and acceptor | Monitoring protein-protein interactions | Ratiometric and sensitive detection |
| Photoaffinity Labeling | Covalent crosslinking upon UV activation | Identifying drug binding sites | Provides direct evidence of target engagement |
Miniaturization of Detection Systems for Enhanced Efficiency
A key trend in HTS is the miniaturization of assays to reduce costs and increase throughput. bmglabtech.comnumberanalytics.comnih.govelveflow.comelveflow.comdispendix.comgbo.comwikipedia.org The high quantum yield of many acridine derivatives means that they can be detected with high sensitivity, making them well-suited for miniaturized formats such as 384-well or 1536-well plates. bmglabtech.com
Future research will likely focus on integrating 3-azidoacridine-based assays into microfluidic "lab-on-a-chip" systems. nih.govelveflow.comelveflow.comwikipedia.orgmdpi.com These platforms allow for the precise manipulation of picoliter to nanoliter volumes of liquids, enabling thousands of assays to be performed on a single chip. nih.govelveflow.com The development of such systems for 3-azidoacridine would represent a significant step towards more efficient and cost-effective drug discovery.
Expansion of Computational Modeling Capabilities and Data Science Integration
The fields of computational chemistry and data science are poised to play an increasingly important role in guiding the future development of 3-azidoacridine-based technologies. trimble.comarxiv.orgnih.govfindaphd.com
Computational design methods can be used to predict the properties of novel 3-azidoacridine derivatives before they are synthesized. trimble.comarxiv.orgnih.gov For example, quantum mechanical calculations could be used to optimize the photophysical properties of a fluorescent probe or to predict the binding affinity of an inhibitor to its target enzyme. This in silico approach can significantly accelerate the design-build-test-learn cycle of probe and drug development.
Application of Advanced Sampling Techniques for Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful tools for investigating the behavior of molecules at an atomic level. researchgate.net However, conventional MD is often limited by insufficient conformational sampling, especially for systems with complex and rugged energy landscapes characterized by numerous local minima separated by high energy barriers. researchgate.netnih.gov Enhanced sampling techniques have been developed to overcome these limitations by accelerating the exploration of a system's conformational space, allowing for the observation of events that occur over longer timescales. numberanalytics.comarxiv.org
For 3-azidoacridine, particularly in the context of its interaction with biological macromolecules like DNA or proteins, these advanced methods are crucial. Acridine derivatives are well-known for their ability to intercalate into DNA and interact with various enzymes. mdpi.comdokumen.pubnih.govcardiff.ac.uk Understanding the precise binding modes, associated free energy changes, and the influence of the 3-azido substituent requires a thorough exploration of the binding process.
Future research should employ a variety of enhanced sampling methods to study 3-azidoacridine systems:
Metadynamics : This technique accelerates sampling by introducing a history-dependent bias potential, which discourages the system from revisiting previously explored conformations. numberanalytics.comnih.gov It would be particularly useful for calculating the free energy landscape of 3-azidoacridine binding to a target protein or DNA sequence, identifying the most stable binding poses and the energy barriers between them.
Replica-Exchange Molecular Dynamics (REMD) : In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. numberanalytics.comnih.gov Exchanges of configurations between these replicas allow the system to overcome high energy barriers more easily, leading to a more comprehensive sampling of the conformational space. This could be applied to study the folding of a protein upon binding of 3-azidoacridine or the large-scale conformational changes in a DNA duplex.
Simulated Annealing : This method involves periodically raising and then gradually lowering the temperature of the simulation to surmount energy barriers. nih.govnih.gov Generalized simulated annealing has proven effective for studying large and flexible macromolecular complexes at a reasonable computational cost. nih.govnih.gov It could be used to refine the structure of 3-azidoacridine-biomolecule complexes.
By applying these techniques, researchers can gain detailed insights into the thermodynamics and kinetics of 3-azidoacridine's interactions, which is fundamental for designing more effective photoaffinity probes or targeted therapeutics.
Integration of Machine Learning Approaches for Property Prediction and Design
The use of artificial intelligence, particularly machine learning (ML), is revolutionizing drug discovery and materials science. mdpi.com ML models, including quantitative structure-activity relationship (QSAR) approaches, can analyze vast datasets to identify complex patterns and predict the properties of new chemical compounds. mdpi.comresearchgate.net This predictive power can significantly accelerate the design and virtual screening of novel molecules with desired characteristics, reducing the time and cost associated with experimental synthesis and testing. researchgate.net
For the acridine scaffold, ML techniques have already been applied to predict photophysical parameters, screen for molecules with aggregation-induced emission, and identify potential anticancer agents. researchgate.netbidd.group Future work on 3-azidoacridine should leverage these approaches for:
Property Prediction : ML models can be trained on existing data from other acridine derivatives and azido-containing compounds to predict key properties of novel 3-azidoacridine analogues. sci-hub.se These properties could include binding affinity for specific biological targets, photophysical characteristics (absorption/emission wavelengths), photoreactivity, and metabolic stability.
Rational Design and Virtual Screening : Once validated, these predictive models can be used to screen large virtual libraries of 3-azidoacridine derivatives. This allows researchers to prioritize the synthesis of compounds with the highest probability of possessing the desired activity, for instance, as highly selective photoaffinity labels or potent enzyme inhibitors. mdpi.com
Model Interpretability : Methods that provide insight into the model's decision-making process, such as identifying which molecular descriptors most strongly influence a predicted activity, can guide medicinal chemists in making more informed design choices. mdpi.com
The integration of ML will create a powerful feedback loop, where experimental results are used to refine predictive models, which in turn guide the next round of synthesis and testing, leading to a more efficient discovery pipeline for new 3-azidoacridine-based compounds.
Exploration of New Chemical Reactivity Pathways and Unconventional Applications
The azide functional group is a versatile handle for a wide range of chemical transformations, offering numerous possibilities for creating complex molecular architectures. While the chemistry of azidoacridines has been explored, particularly at the 9-position, future research on 3-azidoacridine can unlock new reactivity patterns and applications.
Established Reactivity to be Explored for the 3-Azido Isomer:
1,3-Dipolar Cycloadditions : The reaction of azides with alkynes, especially the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, is a highly efficient method for forming stable 1,2,3-triazole linkages. mdpi.comacs.org This has been used to conjugate 9-azidoacridine (B1194597) to various moieties, including boron clusters for potential use in boron neutron capture therapy (BNCT). mdpi.comnih.gov Future work should apply this powerful reaction to 3-azidoacridine to synthesize novel conjugates with biomolecules, fluorescent dyes, or other functional units.
Photochemistry for Affinity Labeling : The phenyl azide group can be photochemically activated to form a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules. portlandpress.com This property is the basis for photoaffinity labeling, a technique used to identify and map binding sites in biological systems. The trypanocidal activity of 3-amino-6-azido-10-methylacridinium chloride upon irradiation highlights the potential of azidoacridines as photoactivated therapeutic agents. dokumen.pubnih.gov The specific photochemical properties and labeling efficiency of 3-azidoacridine should be systematically investigated.
Thermolysis and Intramolecular Cyclization : The thermal decomposition of azides or their triazole derivatives can lead to interesting molecular rearrangements. For example, thermolysis of 9-(1,2,3-triazol-1-yl)acridines results in the extrusion of N₂ and the formation of fused polycyclic systems like 7H-pyrido[4,3,2-kl]acridines. rsc.orgresearchgate.net Exploring similar thermal reactions with derivatives of 3-azidoacridine could provide access to novel heterocyclic scaffolds with potentially interesting biological or material properties.
Emerging and Unconventional Applications:
Bioorthogonal Chemistry : Beyond simple photoactivation, the azide group can participate in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This could enable the in-vivo tracking or activation of 3-azidoacridine derivatives.
Synthesis of Novel Heterocycles : The nitrene intermediate generated from 3-azidoacridine photolysis or thermolysis could be trapped in intramolecular C-H amination reactions, providing a direct route to new, complex, and potentially bioactive fused acridine systems that are otherwise difficult to synthesize.
Materials Science : The rigid, planar structure of the acridine core combined with the versatile reactivity of the azide group makes 3-azidoacridine an interesting building block for functional materials. "Click" reactions could be used to polymerize or graft 3-azidoacridine onto surfaces to create materials with unique photophysical or electronic properties.
By systematically exploring these reactive pathways, researchers can expand the synthetic utility of 3-azidoacridine and uncover unconventional applications in fields ranging from chemical biology to materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
